(E)-3-bromobut-2-enoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5BrO2 |
|---|---|
Molecular Weight |
164.99 g/mol |
IUPAC Name |
(E)-3-bromobut-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
InChI Key |
JFQJADVATLPJRF-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/Br |
Canonical SMILES |
CC(=CC(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (E)-3-bromobut-2-enoic acid from 3-butynoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of (E)-3-bromobut-2-enoic acid, a valuable building block in organic synthesis, starting from the readily available precursor, 3-butynoic acid. The core of this transformation lies in the stereoselective anti-Markovnikov addition of hydrogen bromide across the carbon-carbon triple bond of the starting material. This process is typically achieved through a free-radical chain mechanism, which preferentially yields the thermodynamically favored (E)-isomer.
Reaction Principle: Anti-Markovnikov Hydrobromination
The synthesis hinges on the principle of anti-Markovnikov addition of HBr to an alkyne. In the presence of a radical initiator, such as peroxides, the reaction proceeds via a free-radical mechanism rather than the more common electrophilic addition. This radical pathway reverses the regioselectivity of the addition, leading to the bromine atom adding to the less substituted carbon of the alkyne, and the hydrogen atom to the more substituted one. The stereochemical outcome of this radical addition to an alkyne is predominantly anti, resulting in the formation of the (E)-isomer.
The reaction can be mechanistically divided into three stages: initiation, propagation, and termination. The initiation step involves the homolytic cleavage of the peroxide to generate alkoxy radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical. The propagation phase involves the addition of the bromine radical to the alkyne to form a vinylic radical intermediate, followed by hydrogen abstraction from HBr to yield the product and regenerate the bromine radical. Termination occurs through the combination of any two radical species.
Experimental Protocol
Materials:
-
3-butynoic acid
-
Hydrogen bromide (as a solution in acetic acid or as a gas)
-
Benzoyl peroxide (or another suitable radical initiator)
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A solution of 3-butynoic acid in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Addition: A catalytic amount of a radical initiator, such as benzoyl peroxide, is added to the solution.
-
HBr Addition: Hydrogen bromide is then slowly introduced into the reaction mixture. This can be done by adding a solution of HBr in acetic acid dropwise or by bubbling HBr gas through the solution at a controlled rate. The reaction temperature should be carefully monitored and controlled, often at or below room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized this compound.
| Property | Data |
| Molecular Formula | C₄H₅BrO₂ |
| Molecular Weight | 164.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be determined experimentally |
| ¹H NMR (CDCl₃) | Expected δ (ppm): ~2.5 (s, 3H, CH₃), ~6.2 (s, 1H, =CH), ~11-12 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~25 (CH₃), ~115 (=CH), ~130 (C-Br), ~170 (C=O) |
| IR (KBr) | Expected ν (cm⁻¹): ~3100-2500 (br, O-H), ~1700 (C=O), ~1630 (C=C) |
| Reaction Yield | Expected to be determined experimentally |
Note: The exact NMR and IR shifts may vary depending on the solvent and concentration.
Visualizations
Signaling Pathway: Free-Radical Hydrobromination
Caption: Mechanism of free-radical hydrobromination.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Stereoselective synthesis of (E)-3-bromobut-2-enoic acid
An In-depth Technical Guide to the Stereoselective Synthesis of (E)-3-bromobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoselective synthesis of this compound, a valuable building block in organic synthesis. The primary focus of this document is the hydrobromination of tetrolic acid (2-butynoic acid), a well-established method for obtaining the desired (E)-isomer with high stereoselectivity. Detailed experimental protocols, quantitative data, and a workflow diagram are presented to facilitate the reproduction and application of this synthetic route.
Introduction
This compound, also known as trans-3-bromocrotonic acid, is a functionalized α,β-unsaturated carboxylic acid. The presence of a bromine atom and a carboxylic acid moiety on a stereodefined double bond makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and biologically active compounds. The stereochemical integrity of the double bond is often crucial for the desired biological activity or the success of subsequent synthetic transformations. Therefore, stereoselective synthetic methods are of paramount importance.
One of the most direct and efficient methods for the preparation of this compound is the anti-addition of hydrogen bromide (HBr) to tetrolic acid. This reaction proceeds through a well-understood mechanism that favors the formation of the trans-isomer.
Synthetic Pathway
The primary synthetic route described in this guide is the hydrobromination of tetrolic acid.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
The following experimental protocol is based on the work of Ghosez and co-workers, who have reported a reliable method for the stereoselective synthesis of β-halo-α,β-unsaturated acids.
Synthesis of this compound from Tetrolic Acid
Materials:
-
Tetrolic acid (2-butynoic acid)
-
Aqueous hydrobromic acid (48% w/w)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Ice bath
Procedure:
-
Reaction Setup: A solution of tetrolic acid in a suitable organic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.
-
Addition of HBr: An equimolar amount of 48% aqueous hydrobromic acid is added dropwise to the cooled and stirring solution of tetrolic acid.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed. The reaction is typically stirred at 0 °C for a specified period, which can range from a few hours to overnight, depending on the scale and concentration.
-
Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.
Quantitative Data
The stereoselective hydrobromination of tetrolic acid provides the (E)-isomer in high yield and with excellent stereoselectivity.
| Parameter | Value |
| Starting Material | Tetrolic Acid |
| Reagent | 48% aq. HBr |
| Product | This compound |
| Yield | Typically >90% |
| E/Z Ratio | Predominantly E-isomer |
| Melting Point (E-isomer) | 97-99 °C |
| Melting Point (Z-isomer) | 95 °C[1] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The hydrobromination of tetrolic acid is a highly effective and stereoselective method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the desired product in high yield and isomeric purity. This technical guide provides the necessary details for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this valuable synthetic intermediate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (E)-3-Bromobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Bromobut-2-enoic acid, also known as (E)-3-bromocrotonic acid, is an α,β-unsaturated carboxylic acid containing a bromine substituent. This guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental data and predictive models. It includes key identifiers, physicochemical parameters, characteristic spectroscopic data, and a representative synthetic approach. Additionally, potential biological activities are discussed in the context of related α,β-unsaturated carbonyl compounds. This document is intended to serve as a technical resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Chemical Identity and Physical Properties
This compound is a halogenated unsaturated carboxylic acid with the molecular formula C₄H₅BrO₂.[1][2][3] Its structure consists of a four-carbon butenoic acid backbone with a bromine atom at the C3 position and a carboxylic acid group at the C1 position. The "(E)" designation indicates that the bromine atom and the carboxylic acid group are on opposite sides of the carbon-carbon double bond.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source/Notes |
| Molecular Formula | C₄H₅BrO₂ | [1][2][3] |
| Molecular Weight | 164.99 g/mol | [1][2] |
| CAS Number | 69169-56-8 | For (E)-isomer |
| Appearance | White to light yellow powder or crystals | General observation for similar compounds |
| Melting Point | 73-77 °C | Data for the related compound (E)-4-bromocrotonic acid |
| Boiling Point | Not available | |
| Solubility | Not available | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |
| pKa | Not available |
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, CH₃), ~6.2 (s, 1H, =CH), ~12.0 (br s, 1H, COOH) |
| ¹³C NMR | δ (ppm): ~25 (CH₃), ~115 (=CH), ~140 (C-Br), ~170 (C=O) |
| IR (Infrared) | ν (cm⁻¹): ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1640 (C=C stretch), ~1250 (C-O stretch) |
| Mass Spec (MS) | m/z: 164/166 (M⁺, isotopic pattern for Br), loss of COOH (m/z 119/121), loss of Br (m/z 85) |
Chemical Reactivity and Synthesis
As an α,β-unsaturated carboxylic acid, this compound is expected to undergo reactions characteristic of both alkenes and carboxylic acids. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the reactivity of the double bond, making it susceptible to nucleophilic addition.
Representative Synthetic Protocol: Stereoselective Synthesis
A detailed experimental protocol for the stereoselective synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from general methods for the synthesis of α,β-unsaturated acids. One common approach is the Perkin reaction or a modified version thereof.
Experimental Workflow for a Hypothetical Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Methodology:
-
Bromination of Acetoacetic Acid: Acetoacetic acid is treated with bromine in a suitable solvent, such as acetic acid. This reaction typically yields a mixture of brominated products.
-
Isomer Separation: The desired (E)-isomer of 3-bromobut-2-enoic acid is separated from the reaction mixture. This can be achieved through techniques like fractional crystallization, taking advantage of potential differences in solubility and crystal structure between the (E) and (Z) isomers, or by column chromatography.
-
Purification and Characterization: The isolated product is further purified, for example, by recrystallization. The final product's identity and purity are confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are scarce. However, the class of α,β-unsaturated carbonyl compounds, to which it belongs, is known to exhibit a range of biological effects, often attributed to their ability to act as Michael acceptors.
The electrophilic nature of the β-carbon in the α,β-unsaturated system allows for covalent adduction with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. This interaction can lead to the modulation of protein function and subsequent cellular responses.
Hypothetical Signaling Pathway Interaction
Caption: A potential mechanism of action for this compound.
This reactivity forms the basis for the observed cytotoxicity of some α,β-unsaturated carbonyl compounds and is an area of interest in drug development for conditions such as cancer and inflammation. Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.
Conclusion
This compound is a halogenated α,β-unsaturated carboxylic acid with potential for further investigation in synthetic and medicinal chemistry. While a complete experimental dataset of its physical and chemical properties is not yet available, this guide provides a summary of the known information and reliable predictions based on related structures. The provided synthetic workflow and hypothetical biological interaction model offer a foundation for future research into this compound. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use in experimental settings.
References
Reactivity and Reaction Mechanisms of (E)-3-Bromobut-2-enoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected reactivity and reaction mechanisms of (E)-3-bromobut-2-enoic acid based on established principles of organic chemistry and data from related compounds. Extensive searches of scientific literature have revealed a scarcity of specific experimental data for this particular molecule. Therefore, the experimental protocols provided herein are illustrative examples and would require optimization for this specific substrate.
Introduction
This compound, also known as (E)-3-bromocrotonic acid, is a halogenated α,β-unsaturated carboxylic acid. Its structure incorporates several key functional groups that dictate its chemical behavior: a carbon-carbon double bond, a carboxylic acid, and a vinylic bromide. This unique combination of functionalities makes it a potentially versatile building block in organic synthesis, offering multiple sites for chemical modification. The presence of the electron-withdrawing carboxylic acid group significantly influences the reactivity of the double bond and the vinylic bromide, making it an interesting substrate for a variety of transformations.
This technical guide will delve into the synthesis, reactivity, and potential reaction mechanisms of this compound, providing researchers with a foundational understanding for its application in synthetic chemistry and drug discovery.
Synthesis of this compound
A plausible synthetic route to this compound involves the hydrobromination of tetrolic acid (but-2-ynoic acid). The stereochemistry of the addition of HBr across the triple bond is typically anti, which would lead to the desired (E)-isomer.
Illustrative Experimental Protocol: Hydrobromination of Tetrolic Acid
Materials:
-
Tetrolic acid
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrolic acid in a minimal amount of water.
-
Slowly add a stoichiometric excess of 48% aqueous hydrobromic acid to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Note: This is a generalized procedure and would require optimization for temperature, reaction time, and purification method.
Reactivity and Reaction Mechanisms
The reactivity of this compound is governed by the interplay of its functional groups. The molecule can participate in reactions at the carboxylic acid group, the carbon-carbon double bond, and the carbon-bromine bond.
Nucleophilic Substitution at the Vinylic Carbon
The vinylic bromine in this compound is generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions due to the high energy of the vinylic carbocation intermediate and the steric hindrance of the double bond. However, under specific conditions, such as with palladium catalysis, substitution reactions can occur.
Michael Addition (Conjugate Addition)
As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor. Nucleophiles will preferentially attack the β-carbon of the double bond (C3), which is activated by the electron-withdrawing carboxylic acid group.
The reaction is typically base-catalyzed. The base deprotonates the nucleophile, increasing its nucleophilicity. The resulting nucleophile then attacks the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of triethylamine to the solution.
-
Slowly add a stoichiometric equivalent of thiophenol to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Expected Products of Michael Addition Reactions
| Nucleophile | Expected Product |
| Thiol (R-SH) | 3-(Alkyl/Arylthio)-3-bromobutanoic acid |
| Amine (R2NH) | 3-(Dialkylamino)-3-bromobutanoic acid |
| Malonate Ester | 2-Carboxy-3-bromo-3-methyl-5-oxohexanoic acid |
Palladium-Catalyzed Cross-Coupling Reactions
The vinylic bromide of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
The Heck reaction couples the vinylic bromide with an alkene.
Caption: Workflow for a typical Heck cross-coupling reaction.
The Suzuki reaction couples the vinylic bromide with an organoboron compound, typically a boronic acid.
The Sonogashira reaction couples the vinylic bromide with a terminal alkyne.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene/Water (solvent mixture)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solution of potassium carbonate in water, followed by degassed toluene.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Expected Products of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Expected Product |
| Heck | Styrene | (E)-3-(2-Phenylethenyl)but-2-enoic acid |
| Suzuki | Phenylboronic acid | (E)-3-Phenylbut-2-enoic acid |
| Sonogashira | Phenylacetylene | (E)-3-(2-Phenylethynyl)but-2-enoic acid |
Spectroscopic Characterization (Expected)
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet or quartet for the methyl protons (C4).- A singlet for the vinylic proton (C2).- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the methyl carbon (C4).- Signals for the two sp² hybridized carbons of the double bond (C2 and C3), with the carbon bearing the bromine (C3) shifted downfield.- A signal for the carbonyl carbon of the carboxylic acid (C1). |
| IR | - A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹).- A strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹).- A C=C stretch for the alkene (around 1640 cm⁻¹).- A C-Br stretch (in the fingerprint region). |
| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. |
Conclusion
This compound is a molecule with significant synthetic potential, offering multiple avenues for chemical modification. Its ability to act as a Michael acceptor and a substrate in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of a wide range of more complex molecules. While specific experimental data for this compound is limited in the current literature, the principles of organic chemistry provide a strong framework for predicting its reactivity. Further experimental investigation into the synthesis and reactions of this compound is warranted to fully unlock its potential in organic synthesis and drug discovery. The protocols and mechanisms detailed in this guide serve as a starting point for such explorations.
An In-Depth Technical Guide to the Solubility of (E)-3-bromobut-2-enoic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (E)-3-bromobut-2-enoic acid. Given the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds to predict its solubility profile. Furthermore, it outlines a detailed experimental protocol for determining the thermodynamic solubility of crystalline organic acids and presents a logical workflow for solubility assessment in a research and development setting.
Predicted Solubility Profile of this compound
This compound is a halogenated unsaturated carboxylic acid. Its solubility is dictated by the interplay between the polar carboxylic acid group, which can engage in hydrogen bonding, and the less polar brominated alkyl chain. The presence of the bromine atom increases the molecule's polarity and molecular weight compared to its parent compound, crotonic acid.
Based on the known solubility of structurally similar compounds such as crotonic acid and acrylic acid, this compound is expected to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents. Its solubility in nonpolar solvents is likely to be more limited.
For reference, the table below summarizes the reported solubility of crotonic acid and acrylic acid in various solvents.
| Solvent Classification | Solvent | Crotonic Acid Solubility | Acrylic Acid Solubility |
| Polar Protic | Water | Soluble[1][2] | Miscible[3] |
| Ethanol | Soluble[2][4][5] | Miscible[3] | |
| Polar Aprotic | Acetone | Soluble[2] | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[4] | - | |
| Ethyl Acetate | Soluble[2] | - | |
| Nonpolar | Toluene | Soluble[2] | - |
| Benzene | - | Soluble[3] | |
| Carbon Tetrachloride | - | Soluble[3] | |
| Ethyl Ether | - | Miscible[3] |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a generalized "shake-flask" method, a common and reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.[6]
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, etc.)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
2. Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity.
-
Sample Preparation: Add an excess amount of crystalline this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Add a known volume of the selected solvent to the vial.
-
Incubation: Tightly cap the vials and place them in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Logical Workflow for Solubility Assessment
In a research and drug development context, solubility assessment is a critical step. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the assessment of compound solubility in a research and development setting.
Summary
References
- 1. Crotonic acid - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
A Comprehensive Technical Guide to the Synthetic Routes for Substituted Bromoalkenoic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core synthetic methodologies for producing substituted bromoalkenoic acids, critical intermediates in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The strategic introduction of a bromine atom onto an alkenoic acid backbone provides a versatile handle for subsequent functionalization, making these compounds highly valuable in medicinal chemistry and materials science. This document outlines key synthetic strategies, presents quantitative data in accessible formats, provides detailed experimental protocols for pivotal reactions, and visualizes reaction pathways to facilitate a deeper understanding of the chemical transformations involved.
Synthesis of α-Bromo-α,β-unsaturated Esters and Acids
The direct synthesis of α-bromo-α,β-unsaturated esters and acids is a valuable transformation, often serving as a gateway to more complex molecular architectures.
One-Pot Halogenation-Oxidation-Wittig Reaction
A highly efficient one-pot procedure allows for the stereoselective synthesis of Z-configured α-bromo-α,β-unsaturated esters from alcohols.[1] This method involves the reaction of an alcohol with (carboethoxymethylene)triphenylphosphorane and N-bromosuccinimide (NBS) in the presence of manganese dioxide (MnO2) under ultrasonic irradiation.[1]
Key Features:
-
Stereoselectivity: Produces predominantly the Z-isomer.
-
Broad Substrate Scope: Applicable to a variety of alcohols, including aromatic, allylic, and propargylic alcohols.[1]
-
One-Pot Efficiency: Combines multiple steps into a single, streamlined process.
Table 1: Synthesis of (Z)-α-Bromo-α,β-unsaturated Esters via One-Pot Reaction [1]
| Entry | Alcohol Substrate | Product | Yield (%) | Z:E Ratio |
| 1 | Benzyl alcohol | Ethyl (Z)-2-bromo-3-phenylacrylate | 92 | >99:1 |
| 2 | 4-Chlorobenzyl alcohol | Ethyl (Z)-2-bromo-3-(4-chlorophenyl)acrylate | 95 | >99:1 |
| 3 | 4-Methoxybenzyl alcohol | Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate | 90 | >99:1 |
| 4 | Cinnamyl alcohol | Ethyl (Z,E)-2-bromo-5-phenylpenta-2,4-dienoate | 85 | >99:1 |
| 5 | Propargyl alcohol | Ethyl (Z)-2-bromo-pent-2-en-4-ynoate | 78 | >99:1 |
Experimental Protocol: General procedure for the synthesis of (Z)-α–bromo-α,β-unsaturated esters [1]
Activated manganese dioxide (10 mmol) is added to a solution of (carboethoxymethylene)triphenylphosphorane (1.3 mmol), N-bromosuccinimide (1.4 mmol), and the corresponding alcohol (1 mmol) in dichloromethane (12 mL). The mixture is then sonicated for 10 hours. Following the reaction, the manganese dioxide is removed by filtration through Celite, which is subsequently washed thoroughly with dichloromethane. The combined organic portions are concentrated under vacuum to a volume of approximately 1-2 mL. The resulting residue is purified by column chromatography on silica gel (petroleum ether-ethyl acetate 15:1) to yield the pure product.
Logical Relationship of the One-Pot Synthesis
Caption: One-pot synthesis of (Z)-α-bromo-α,β-unsaturated esters.
Synthesis of Vinyl Bromides from Alkenoic Acids
The conversion of alkenoic acids to vinyl bromides represents a crucial transformation, often achieved through decarboxylative bromination.
Debrominative Decarboxylation of Dibromoalkanoic Acids
A stereoselective and efficient method for preparing (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[2][3] This reaction is typically carried out in a dimethylformamide (DMF) and triethylamine (Et3N) system, offering high yields and excellent stereoselectivity in very short reaction times.[2]
Key Features:
-
High Stereoselectivity: Predominantly forms the (Z)-isomer.[2]
-
Rapid Reaction: Microwave irradiation significantly reduces reaction times to minutes.[2]
-
Good Yields: Generally provides high yields for a range of substrates.[2]
Table 2: Microwave-Assisted Synthesis of (Z)-1-Bromo-1-alkenes [2]
| Entry | anti-2,3-Dibromoalkanoic Acid Substrate | Product | Time (min) | Yield (%) | Z:E Ratio |
| 1 | 2,3-Dibromo-3-phenylpropanoic acid | (Z)-β-Bromostyrene | 0.5 | 98 | 98:2 |
| 2 | 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | (Z)-1-Bromo-2-(4-chlorophenyl)ethene | 0.5 | 97 | 98:2 |
| 3 | 2,3-Dibromo-3-(4-methylphenyl)propanoic acid | (Z)-1-Bromo-2-(4-methylphenyl)ethene | 0.5 | 96 | 97:3 |
| 4 | 2,3-Dibromo-3-(2-naphthyl)propanoic acid | (Z)-2-(2-Bromoethenyl)naphthalene | 1.0 | 95 | 98:2 |
| 5 | 2,3-Dibromooctanoic acid | (Z)-1-Bromo-1-hexene | 0.2 | 92 | 95:5 |
Experimental Protocol: General procedure for the synthesis of (Z)-1-bromo-1-alkenes [3]
A mixture of the anti-2,3-dibromoalkanoic acid (1 mmol) and triethylamine (3 mmol) in dimethylformamide (2 mL) is placed in a sealed tube. The mixture is then irradiated in a domestic microwave oven (600 W) for the specified time (see Table 2). After cooling, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether) to afford the pure (Z)-1-bromo-1-alkene.
Reaction Pathway for Debrominative Decarboxylation
Caption: Microwave-assisted debrominative decarboxylation pathway.
α-Bromination of Carboxylic Acids: The Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the α-bromination of carboxylic acids.[4][5] This reaction involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3) or red phosphorus.[4]
Mechanism Overview:
-
The carboxylic acid is first converted to an acyl bromide by PBr3.[5]
-
The acyl bromide then enolizes.
-
The enol form of the acyl bromide reacts with bromine at the α-position.
-
Hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid.[5]
Key Features:
-
Specificity: Brominates specifically at the α-position of the carboxylic acid.
-
Versatility: Applicable to a wide range of carboxylic acids containing α-hydrogens.
-
Formation of Reactive Intermediates: The resulting α-bromo carboxylic acids are valuable precursors for the synthesis of α-amino acids and α-hydroxy acids.[6]
Table 3: Examples of the Hell-Volhard-Zelinsky Reaction
| Carboxylic Acid Substrate | Product | Reagents | Reference |
| Propanoic acid | 2-Bromopropanoic acid | Br₂, PBr₃ | [5] |
| Butanoic acid | 2-Bromobutanoic acid | Br₂, PBr₃ | [5] |
| Phenylacetic acid | 2-Bromo-2-phenylacetic acid | Br₂, PBr₃ | [5] |
Experimental Protocol: α-Bromination of Heptanoic Acid (Illustrative Example)
A three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with heptanoic acid (0.5 mol) and red phosphorus (0.2 g-atom). The mixture is heated to 80°C, and bromine (0.55 mol) is added dropwise over 45 minutes. After the addition is complete, the reaction mixture is heated at 100°C for one hour, during which the evolution of hydrogen bromide ceases. The mixture is then cooled, and water (15 mL) is added slowly through the dropping funnel. The product is then distilled under reduced pressure to yield 2-bromoheptanoic acid.
Workflow of the Hell-Volhard-Zelinsky Reaction
Caption: Stepwise workflow of the Hell-Volhard-Zelinsky reaction.
Conclusion
The synthesis of substituted bromoalkenoic acids encompasses a range of methodologies, each with its own advantages in terms of stereoselectivity, efficiency, and substrate scope. The one-pot synthesis of α-bromo-α,β-unsaturated esters, the microwave-assisted debrominative decarboxylation for producing (Z)-vinyl bromides, and the classic Hell-Volhard-Zelinsky reaction for α-bromination of carboxylic acids are powerful tools in the arsenal of the synthetic chemist. A thorough understanding of these routes, including their experimental nuances and underlying mechanisms, is crucial for the successful design and execution of synthetic strategies targeting complex, biologically active molecules. The detailed protocols and visual aids provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these valuable chemical transformations.
References
- 1. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for (E)-3-bromobut-2-enoic Acid as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-bromobut-2-enoic acid is an α,β-unsaturated carboxylic acid that serves as a versatile Michael acceptor in organic synthesis. Its electrophilic β-carbon is susceptible to nucleophilic attack, making it a valuable reagent for the formation of carbon-heteroatom and carbon-carbon bonds. This reactivity profile is of significant interest in the synthesis of complex molecules and in the development of targeted covalent inhibitors for therapeutic applications. The α,β-unsaturated carbonyl moiety is a well-established "warhead" in the design of covalent drugs that can form irreversible bonds with nucleophilic residues, such as cysteine, on target proteins.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a Michael acceptor with thiol and amine nucleophiles.
Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₅BrO₂ |
| Molecular Weight | 164.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| SMILES | C/C(Br)=C/C(=O)O |
| InChIKey | JFQJADVATLPJRF-NSCUHMNNSA-N |
Reactivity and Mechanism
The Michael addition to this compound proceeds via a conjugate addition mechanism. A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. The resulting negative charge is delocalized onto the carboxylate group. Subsequent protonation yields the final 3-substituted butanoic acid derivative. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.[4][5][6]
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (E)-3-Bromobut-2-enoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(E)-3-bromobut-2-enoic acid is a versatile bifunctional reagent that holds significant potential in the synthesis of a variety of heterocyclic scaffolds. Its structure, featuring an α,β-unsaturated carbonyl system and a vinyl bromide, allows for diverse reactivity with a range of nucleophiles, making it a valuable building block for the construction of key heterocyclic cores relevant to medicinal chemistry and drug development. This document provides an overview of its potential applications and detailed, albeit illustrative, protocols for the synthesis of pyrimidines, furans, and pyrroles.
Note: Direct literature precedence for the use of this compound in the following syntheses is limited. The protocols provided are based on established reactivity principles of similar α,β-unsaturated β-halo carbonyl compounds and are intended as a starting point for experimental investigation.
Synthesis of Pyrimidine Derivatives
The reaction of this compound with urea or thiourea is a potential route to pyrimidine derivatives, which are core structures in numerous pharmaceuticals. The reaction likely proceeds through an initial Michael addition of the urea/thiourea, followed by cyclization and dehydration.
Proposed Reaction Scheme:
(E)-3-Bromobut-2-enoic Acid: A Versatile Precursor for Pharmaceutical Intermediates
Application Note AP-CHEM-2025-01
Introduction
(E)-3-bromobut-2-enoic acid is a highly versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring both a carboxylic acid and a vinyl bromide moiety, allows for a range of chemical transformations, making it an attractive precursor for the construction of heterocyclic and neuroactive compounds. This application note details the use of this compound in the synthesis of two key pharmaceutical intermediates: 5-methyl-1H-pyrazol-3(2H)-one, a core structure in many analgesic and anti-inflammatory drugs, and a synthetic approach towards (E)-4-aminobut-2-enoic acid, a GABA analogue with potential applications in neuroscience.
Key Applications and Synthetic Pathways
This compound's reactivity is centered around the electrophilic carbon of the vinyl bromide and the nucleophilic character of the carboxylate group upon activation. This allows for sequential or tandem reactions to build molecular complexity.
Data Presentation
Table 1: Synthesis of 5-methyl-1H-pyrazol-3(2H)-one
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Product | 5-methyl-1H-pyrazol-3(2H)-one |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 222-225 °C |
Table 2: Key Steps in the Synthesis of (E)-4-aminobut-2-enoic acid
| Step | Reaction | Reagents | Solvent | Expected Outcome |
| 1 | Esterification | Ethanol, H₂SO₄ (cat.) | Ethanol | Ethyl (E)-3-bromobut-2-enoate |
| 2 | Amination | Potassium Phthalimide | DMF | Ethyl (E)-3-phthalimidobut-2-enoate |
| 3 | Deprotection | Hydrazine Hydrate | Ethanol | (E)-4-aminobut-2-enoic acid |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1H-pyrazol-3(2H)-one
Materials:
-
This compound (1.65 g, 10 mmol)
-
Hydrazine hydrate (80%, 0.63 mL, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.65 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the acid dissolves.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add hydrazine hydrate (0.63 mL, 10 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain 5-methyl-1H-pyrazol-3(2H)-one as a white solid.
Protocol 2: Synthetic Approach for (E)-4-aminobut-2-enoic acid
Step 1: Esterification to Ethyl (E)-3-bromobut-2-enoate
-
In a round-bottom flask, dissolve this compound (1.65 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Reflux the mixture for 6 hours.
-
After cooling, neutralize the solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Amination with Potassium Phthalimide
-
Dissolve the crude ethyl (E)-3-bromobut-2-enoate in dimethylformamide (DMF, 20 mL).
-
Add potassium phthalimide (2.04 g, 11 mmol) to the solution.
-
Heat the mixture at 80°C for 8 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude phthalimido-protected intermediate.
Step 3: Deprotection to (E)-4-aminobut-2-enoic acid
-
Dissolve the crude protected intermediate in ethanol (30 mL).
-
Add hydrazine hydrate (1 mL) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (E)-4-aminobut-2-enoic acid.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of important pharmaceutical intermediates. The protocols outlined in this application note demonstrate its utility in constructing both heterocyclic pyrazolone structures and linear, neuroactive GABA analogues. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound a valuable tool for researchers and professionals in drug development. Further exploration of its reactivity is likely to uncover even more applications in medicinal chemistry.
Application Notes and Protocols for the Esterification of (E)-3-Bromobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of (E)-3-bromobut-2-enoic acid, a valuable intermediate in organic synthesis. The protocols outlined below are based on established esterification methodologies, namely the Fischer-Speier Esterification and the Steglich Esterification. These methods offer versatility in terms of reaction conditions and substrate compatibility, catering to various experimental needs.
Introduction
This compound is a substituted α,β-unsaturated carboxylic acid. Its structure, featuring both a carbon-carbon double bond and a bromine atom, makes it a versatile building block for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. The esterification of the carboxylic acid group is a common and crucial transformation, often required to modulate the compound's reactivity, solubility, or for its use as a protected intermediate in multi-step syntheses.
This application note details two reliable methods for the synthesis of esters from this compound:
-
Fischer-Speier Esterification: A classic acid-catalyzed method, ideal for simple alcohols like methanol and ethanol, often utilizing an excess of the alcohol as the solvent.[1][2][3]
-
Steglich Esterification: A milder, coupling agent-mediated method, particularly suitable for more sensitive substrates or when acidic conditions are to be avoided.[1][3]
Data Presentation
The following tables summarize the typical reaction parameters for the esterification of this compound via the Fischer-Speier and Steglich methods.
Table 1: Fischer-Speier Esterification Parameters
| Parameter | Methyl Ester | Ethyl Ester |
| This compound | 1.0 eq | 1.0 eq |
| Alcohol | Methanol (solvent) | Ethanol (solvent) |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ |
| Catalyst Loading | 5 mol% | 5 mol% |
| Temperature | Reflux (approx. 65°C) | Reflux (approx. 78°C) |
| Reaction Time | 4-8 hours | 4-8 hours |
| Typical Yield | 85-95% | 85-95% |
Table 2: Steglich Esterification Parameters
| Parameter | Methyl Ester | Ethyl Ester |
| This compound | 1.0 eq | 1.0 eq |
| Alcohol | Methanol (1.2 eq) | Ethanol (1.2 eq) |
| Coupling Agent | DCC (1.1 eq) | DCC (1.1 eq) |
| Catalyst | DMAP (0.1 eq) | DMAP (0.1 eq) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | 90-98% | 90-98% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl (E)-3-bromobut-2-enoate. A similar procedure can be followed for the synthesis of the ethyl ester by substituting methanol with ethanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add a large excess of anhydrous methanol to the flask, sufficient to act as the solvent.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (E)-3-bromobut-2-enoate.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification of this compound
This protocol describes the synthesis of ethyl (E)-3-bromobut-2-enoate. A similar procedure can be followed for the methyl ester by using methanol.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add anhydrous ethanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl (E)-3-bromobut-2-enoate can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the workflows for the described esterification protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Signaling Pathways and Reaction Mechanisms
The underlying chemical transformations for both esterification methods are well-established.
Fischer-Speier Esterification Mechanism:
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[1] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. All steps in this process are reversible.
Caption: Fischer-Speier Esterification Mechanism.
Steglich Esterification Mechanism:
The Steglich esterification utilizes a coupling agent, DCC, to activate the carboxylic acid.[3] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct. DMAP acts as a catalyst by forming an even more reactive N-acylpyridinium intermediate.
Caption: Steglich Esterification Mechanism.
References
Application Notes and Protocols: (E)-3-Bromobut-2-enoic Acid in Natural Product Synthesis
A comprehensive search of scientific literature and chemical databases did not yield specific examples of the use of (E)-3-bromobut-2-enoic acid as a starting material or key intermediate in the total synthesis of natural products. While this particular reagent does not appear to be a common building block in reported synthetic routes, this section provides a prospective look at its potential applications based on the reactivity of its functional groups.
This compound possesses two primary reactive sites: a vinyl bromide and a carboxylic acid. This combination allows for a variety of potential transformations that are frequently employed in the construction of complex molecular architectures characteristic of natural products.
Hypothetical Applications in Synthesis
The vinyl bromide moiety of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Sonogashira Coupling: This reaction would involve the coupling of the vinyl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This would lead to the formation of a conjugated enynoic acid, a structural motif present in some natural products.
-
Heck Coupling: The reaction of this compound with an alkene under palladium catalysis would result in the formation of a new carbon-carbon bond at the site of the bromine atom, leading to a more complex dienoic acid structure.
-
Suzuki Coupling: Coupling with an organoboron reagent (e.g., a boronic acid or ester) would introduce a new alkyl, alkenyl, or aryl substituent in place of the bromine, offering a versatile method for elaborating the carbon skeleton.
-
Stille Coupling: This reaction would involve coupling with an organotin reagent, providing another powerful tool for carbon-carbon bond formation.
The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, further expanding the synthetic utility of this building block. For instance, esterification or amidation prior to a cross-coupling reaction would protect the carboxylic acid and could influence the reactivity of the vinyl bromide.
Experimental Protocols: A General Prospective
As no specific examples in natural product synthesis were identified, the following are generalized, hypothetical protocols for key reactions that this compound could undergo. These are intended for illustrative purposes only.
Table 1: Hypothetical Quantitative Data for Cross-Coupling Reactions
| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF | 60 | 12 | >80 |
| 2 | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | 24 | >70 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 18 | >85 |
Protocol 1: Hypothetical Sonogashira Coupling
-
Reaction: this compound + Phenylacetylene → (E)-5-Phenyl-3-methylpent-2-en-4-ynoic acid
-
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF is added triethylamine (3.0 equiv).
-
Phenylacetylene (1.2 equiv), copper(I) iodide (0.05 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) are added sequentially.
-
The reaction mixture is heated to 60 °C under an inert atmosphere for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and 1 M HCl.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Hypothetical Heck Coupling
-
Reaction: this compound + Styrene → (E,E)-5-Phenyl-3-methylpenta-2,4-dienoic acid
-
Procedure:
-
A mixture of this compound (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (0.05 equiv), tri(o-tolyl)phosphine (0.1 equiv), and triethylamine (2.0 equiv) in anhydrous DMF is prepared in a sealed tube.
-
The mixture is heated to 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The product is purified by flash chromatography.
-
Visualizations of Potential Synthetic Workflows
The following diagrams illustrate hypothetical synthetic pathways utilizing this compound.
Caption: Hypothetical workflow for the functionalization of this compound.
Application Notes and Protocols for Asymmetric Synthesis Employing (E)-3-Halobut-2-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Bromobut-2-enoic acid and its derivatives are versatile building blocks in organic synthesis. Their structure, featuring an electron-deficient double bond and a leaving group at the γ-position, makes them suitable substrates for a variety of nucleophilic attacks, including conjugate additions and allylic alkylations. While direct and extensively documented examples of asymmetric synthesis employing this compound itself are not prevalent in readily accessible scientific literature, the principles of achieving stereocontrol in reactions with structurally analogous γ-substituted α,β-unsaturated esters are well-established.
This document provides a representative application of a closely related substrate, an (E)-γ-chloro-α,β-unsaturated ester, in a highly enantioselective and diastereoselective reaction. The methodologies and principles described herein are intended to serve as a guide for researchers looking to employ this compound derivatives in asymmetric synthesis, particularly in the construction of chiral molecules bearing quaternary stereocenters.
Core Application: Asymmetric Michael Addition/Allylic Alkylation Cascade
A key application of γ-halo-α,β-unsaturated esters is in tandem reaction sequences where a soft nucleophile undergoes a Michael addition, followed by an intramolecular allylic alkylation. This strategy allows for the efficient construction of complex cyclic systems with excellent stereocontrol. The following sections detail a protocol based on a palladium-catalyzed asymmetric reaction of this type.
Quantitative Data Summary
The following table summarizes the results for a representative palladium-catalyzed asymmetric Michael/allylic alkylation cascade reaction between various β-ketoesters and an (E)-γ-chloro-α,β-unsaturated ester. This reaction demonstrates the feasibility of achieving high enantioselectivity and diastereoselectivity.
| Entry | β-Ketoester (Nucleophile) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 2-Methoxycarbonyl-cyclohexanone | 2a | 95 | >95:5 | 98 |
| 2 | 2-Ethoxycarbonyl-cyclohexanone | 2b | 92 | >95:5 | 97 |
| 3 | 2-Allyloxycarbonyl-cyclohexanone | 2c | 96 | >95:5 | 99 |
| 4 | 2-Methoxycarbonyl-cyclopentanone | 2d | 90 | >95:5 | 96 |
| 5 | Ethyl 2-methylacetoacetate | 2e | 88 | 90:10 | 95 |
Experimental Protocol: Palladium-Catalyzed Asymmetric Michael/Allylic Alkylation
This protocol describes a general procedure for the asymmetric reaction between a β-ketoester and an (E)-γ-chloro-α,β-unsaturated ester, catalyzed by a chiral palladium complex.
Materials:
-
(E)-ethyl 4-chlorobut-2-enoate (or analogous (E)-3-bromobut-2-enoate derivative)
-
β-Ketoester (e.g., 2-methoxycarbonyl-cyclohexanone)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral Ligand (e.g., (S,S)-f-Binaphane)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.025 mmol) and the chiral ligand (0.055 mmol).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes, or until a homogeneous solution is formed.
-
Add the β-ketoester (1.2 mmol) to the catalyst solution.
-
In a separate flask, dissolve (E)-ethyl 4-chlorobut-2-enoate (1.0 mmol) and cesium carbonate (1.5 mmol) in anhydrous toluene (3.0 mL).
-
Slowly add the solution of the chloroenoate and base to the catalyst-nucleophile mixture at room temperature over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed asymmetric Michael/allylic alkylation cascade.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed asymmetric Michael/allylic alkylation cascade.
Conclusion
The use of (E)-3-halobut-2-enoic acid derivatives in asymmetric synthesis represents a powerful strategy for the construction of complex chiral molecules. The representative protocol provided, based on a palladium-catalyzed Michael/allylic alkylation cascade, highlights the potential to achieve high levels of stereocontrol. Researchers and drug development professionals can adapt these principles and methodologies to their specific targets, leveraging the unique reactivity of these versatile building blocks. Further exploration into different chiral catalysts, nucleophiles, and reaction conditions will undoubtedly expand the synthetic utility of this class of compounds.
Application Notes and Protocols for the Synthesis of Novel Amino Acids Using (E)-3-bromobut-2-enoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-3-bromobut-2-enoic acid and its derivatives are versatile building blocks in organic synthesis, particularly for the stereoselective introduction of a vinyl bromide moiety in the creation of novel non-canonical amino acids. These unsaturated amino acids are of significant interest in drug discovery and development as they can serve as peptide backbone constraints, probes for enzymatic activity, or as precursors for further chemical modifications. This document provides detailed protocols for the synthesis of a novel amino acid, (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic acid, as an illustrative example of the utility of this compound derivatives. The protocols are based on established synthetic methodologies and are intended to be a guide for researchers in the field.
Section 1: Synthesis of (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic Acid
This section details the multi-step synthesis of (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic acid from a protected amino acid precursor and an organotin reagent. The key steps involve a Stille cross-coupling reaction to form the carbon-carbon bond, followed by deprotection of the amino and carboxyl groups.
Overall Synthetic Scheme:
Caption: Synthetic pathway for (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic acid.
Experimental Protocols:
Protocol 1.1: Stille Coupling of Protected Amino Acid with (E)-tributyl(2-bromovinyl)stannane
This protocol describes the palladium-catalyzed cross-coupling of a protected iodinated amino acid with an organostannane reagent.
Materials:
-
Protected (S)-2-amino-2-methyl-4-iodobut-3-enoic acid derivative (e.g., Boc-protected methyl ester)
-
(E)-tributyl(2-bromovinyl)stannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the protected (S)-2-amino-2-methyl-4-iodobut-3-enoic acid derivative (1.0 eq).
-
Add the palladium catalyst (0.05 - 0.1 eq).
-
Dissolve the solids in the anhydrous, degassed solvent.
-
Add (E)-tributyl(2-bromovinyl)stannane (1.1 - 1.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the protected (S)-2-amino-2-methyl-4-((E)-2-bromovinyl)but-3-enoic acid.
Protocol 1.2: Deprotection of the Amino Acid
This protocol describes the removal of the Boc and ester protecting groups to yield the final amino acid.
Materials:
-
Protected (S)-2-amino-2-methyl-4-((E)-2-bromovinyl)but-3-enoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the protected amino acid in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic acid as a salt.
Section 2: Radiolabeling of Amino Acid Precursor
For applications in molecular imaging, the synthesized amino acid can be radiolabeled. This section provides a general protocol for the radiolabeling of a vinylstannane precursor with Bromine-76.[1]
Experimental Workflow:
Caption: Workflow for the radiosynthesis of [76Br]BrVAIB.
Protocol 2.1: Radiosynthesis of --INVALID-LINK---Amino-2-methyl-4-bromo-3-(E)-butenoic Acid
Materials:
-
Tin precursor: (S)-2-(tert-butoxycarbonylamino)-2-methyl-4-((E)-2-(tributylstannyl)vinyl)butanoic acid
-
Cyclotron-produced ammonium [⁷⁶Br]bromide
-
Peracetic acid (30%) in acetic acid
-
HPLC system for purification
-
Solvents for HPLC (e.g., water and acetonitrile with TFA)
Procedure:
-
Prepare a solution of the tin precursor in a suitable solvent.
-
In a shielded hot cell, add the ammonium [⁷⁶Br]bromide solution to the precursor.
-
Add the peracetic acid in acetic acid solution to initiate the radiobromination reaction.
-
Allow the reaction to proceed at room temperature for approximately 20 minutes.[1]
-
Quench the reaction if necessary.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled product.
-
The final product can be reformulated in a physiologically compatible solution for in vivo studies.
Section 3: Data Presentation
The following table summarizes the quantitative data for the synthesis and radiosynthesis of (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic acid ([⁷⁶Br]5 or BrVAIB).[1]
| Parameter | Value |
| Radiochemical Yield | 51.3 ± 19.1% (n=6) |
| Radiochemical Purity | ≥97% |
| Specific Activity | >135 mCi/µmol |
| Synthesis Time | ~70 minutes |
Section 4: Logical Relationships in Amino Acid Transport
The synthesized novel amino acids can be evaluated for their interaction with cellular transport systems. The following diagram illustrates the interaction of the example compound with amino acid transporters.
Caption: Transport of BrVAIB and IVAIB via System A and System L.
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving radioactive materials must be conducted in designated facilities with appropriate shielding and monitoring.
References
Application Notes and Protocols for Polymerization Reactions Involving (E)-3-Bromobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Polymers derived from (E)-3-bromobut-2-enoic acid, tentatively named poly(this compound), are anticipated to possess unique properties owing to the presence of both a carboxylic acid group and a bromine atom on the repeating unit. These functional groups offer opportunities for diverse applications in materials science and drug development.
Potential Applications:
-
Flame Retardant Materials: Halogenated polymers are known for their flame-retardant properties. The bromine content in poly(this compound) could enhance the fire resistance of materials it is blended with or incorporated into.[][2]
-
Functional Coatings and Adhesives: The carboxylic acid groups can promote adhesion to various substrates and allow for further chemical modification. This makes the polymer a candidate for functional coatings with enhanced chemical resistance and durability.[]
-
Polymer Therapeutics and Drug Delivery: The polymer backbone can be designed to be biocompatible, and the carboxylic acid groups can be used to conjugate drugs, targeting ligands, or imaging agents.[3][4] The bromine atoms can serve as reactive handles for "click" chemistry or other post-polymerization modification reactions to attach therapeutic moieties.[5]
-
Stimuli-Responsive Materials: The carboxylic acid groups impart a pH-responsive character to the polymer. At pH values above its pKa, the polymer is expected to be deprotonated and soluble in aqueous solutions, while at lower pH, it may become protonated and less soluble. This property can be exploited for the development of smart hydrogels and drug delivery systems that release their payload in specific pH environments, such as in tumor microenvironments or specific cellular compartments.
-
Precursor for Novel Polymers: The bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of functional polymers with tailored properties.[5]
Experimental Protocols
Due to the lack of specific literature, two general protocols for controlled radical polymerization are proposed below. Atom Transfer Radical Polymerization (ATRP) is highlighted as it offers good control over polymer molecular weight and dispersity, which is crucial for applications in drug delivery and advanced materials.[6][7]
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound (Hypothetical)
This protocol is adapted from general procedures for the ATRP of functional monomers like acrylic acid.[8]
Materials:
-
Monomer: this compound
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or a mixture of water and organic solvent
-
Inhibitor remover: Basic alumina column
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
-
Dialysis tubing (for purification)
Procedure:
-
Monomer Purification: Pass the this compound solution in the chosen solvent through a column of basic alumina to remove any polymerization inhibitors.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator). Seal the flask with a rubber septum, and alternatively evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Component Addition: In a separate flask under nitrogen, prepare a solution of this compound (e.g., 100 eq), PMDETA (1 eq), and EBiB (1 eq) in the chosen anhydrous solvent.
-
Initiation: Transfer the monomer/ligand/initiator solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.
-
Polymerization: Place the flask in a preheated oil bath at a specified temperature (e.g., 60-90 °C) and stir. Monitor the reaction progress by taking samples periodically and analyzing monomer conversion by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, expose the reaction mixture to air to oxidize the copper catalyst and quench the polymerization. Dilute the mixture with the solvent if necessary.
-
Purification:
-
Pass the polymer solution through a short column of neutral alumina to remove the copper complex.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Isolate the polymer by filtration or centrifugation.
-
For further purification, redissolve the polymer in a suitable solvent and purify by dialysis against deionized water.
-
Finally, lyophilize the purified polymer to obtain a dry powder.
-
Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound (Hypothetical)
RAFT polymerization is another versatile controlled radical polymerization technique tolerant to a wide range of functional groups.
Materials:
-
Monomer: this compound
-
RAFT Agent: e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-Dioxane or DMF
-
Inhibitor remover: Basic alumina column
-
Nitrogen gas (high purity)
-
Diethyl ether (for precipitation)
Procedure:
-
Monomer Purification: Purify the this compound as described in the ATRP protocol.
-
Reaction Setup: In a reaction vessel, dissolve the this compound, CPADB, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a suitable temperature (e.g., 70 °C) and stir.
-
Monitoring and Termination: Monitor the polymerization as described in the ATRP protocol. The polymerization is typically stopped by rapid cooling in an ice bath and exposure to air.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and wash with fresh diethyl ether.
-
Redissolve the polymer in a small amount of the reaction solvent and re-precipitate to remove unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum.
-
Data Presentation
As no experimental data for the polymerization of this compound has been found in the literature, the following table is a template for presenting key quantitative data that should be collected and analyzed upon successful polymerization.
| Entry | Polymerization Method | [M]:[I]:[C]:[L] or [M]:[RAFT]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) (GPC) |
| 1 | ATRP | e.g., 100:1:1:1 | DMF | 70 | 6 | Data not available | Data not available | Data not available |
| 2 | RAFT | e.g., 100:1:0.2 | Dioxane | 70 | 8 | Data not available | Data not available | Data not available |
Key:
-
[M] : Monomer concentration
-
[I] : Initiator concentration
-
[C] : Catalyst concentration
-
[L] : Ligand concentration
-
[RAFT] : RAFT agent concentration
-
Mn : Number-average molecular weight
-
Đ (or PDI) : Dispersity (Polydispersity Index)
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of poly(this compound) via a controlled radical polymerization technique like ATRP or RAFT.
Caption: General workflow for controlled radical polymerization.
References
- 2. specialchem.com [specialchem.com]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric drugs: Advances in the development of pharmacologically active polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Suzuki and Heck Coupling Reactions with (E)-3-Bromobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the Suzuki and Heck coupling reactions utilizing (E)-3-bromobut-2-enoic acid. This versatile building block allows for the introduction of diverse functionalities, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, are powerful methods for the formation of carbon-carbon bonds. This compound is an attractive substrate for these reactions due to the presence of a reactive vinyl bromide moiety and a carboxylic acid handle that can be further functionalized. These reactions enable the synthesis of a wide array of substituted butenoic acid derivatives, which are precursors to various bioactive molecules and functional materials.
Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. It is a highly versatile and stereospecific reaction, proceeding with retention of the double bond geometry.
Heck Coupling: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It is a powerful tool for the synthesis of substituted alkenes and typically proceeds with trans selectivity.
Suzuki Coupling of this compound
The Suzuki coupling of this compound with various arylboronic acids provides a direct route to (E)-4-arylbut-2-enoic acids. While specific literature on the direct coupling of the free acid is limited, protocols for the corresponding methyl ester, methyl (E)-4-bromobut-2-enoate, have been established and can be adapted. A key consideration for the free acid is the choice of base, which must be strong enough to facilitate the catalytic cycle but not so strong as to deprotonate the carboxylic acid in a way that inhibits the reaction. Weaker inorganic bases are generally preferred.
Data Presentation: Suzuki Coupling of Methyl (E)-4-bromobut-2-enoate
The following table summarizes the results of a ligand-free Suzuki coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. This data serves as a strong indicator of the feasibility and expected yields for the coupling with the free acid, although optimization may be required.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl (E)-4-phenylbut-2-enoate | 95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl (E)-4-(4-methoxyphenyl)but-2-enoate | 92 |
| 3 | 4-Chlorophenylboronic acid | Methyl (E)-4-(4-chlorophenyl)but-2-enoate | 90 |
| 4 | 4-Nitrophenylboronic acid | Methyl (E)-4-(4-nitrophenyl)but-2-enoate | 85 |
| 5 | 2-Naphthylboronic acid | Methyl (E)-4-(naphthalen-2-yl)but-2-enoate | 88 |
Experimental Protocol: Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-4-arylbut-2-enoic acid.
Heck Coupling of this compound
The Heck coupling of this compound with various alkenes offers a pathway to synthesize a range of more complex unsaturated carboxylic acids. Similar to the Suzuki coupling, the presence of the carboxylic acid necessitates careful selection of the base to avoid unwanted side reactions. Organic bases such as triethylamine are commonly employed in Heck reactions.
Data Presentation: Heck Coupling
Given the lack of specific data for this compound, the following table provides representative yields for Heck couplings of other vinyl bromides to illustrate the general efficiency of the reaction.
| Entry | Vinyl Bromide | Alkene | Product | Yield (%) |
| 1 | Bromostyrene | Styrene | 1,3-Diphenyl-1,3-butadiene | 85 |
| 2 | 1-Bromo-2-methylpropene | n-Butyl acrylate | n-Butyl 4-methylpenta-2,4-dienoate | 78 |
| 3 | 3-Bromocyclohex-2-enone | Methyl acrylate | Methyl 2-(cyclohex-2-en-1-ylidene)acetate | 70 |
Experimental Protocol: Heck Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound (1 equivalent), Pd(OAc)₂ (0.02 equivalents), and P(o-tol)₃ (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent (Acetonitrile or DMF), the alkene (1.5 equivalents), and triethylamine (2 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
Caption: Workflow for the Suzuki coupling of this compound.
Heck Coupling Reaction Mechanism
Caption: Catalytic cycle of the Heck coupling reaction.
Troubleshooting & Optimization
How to remove impurities from (E)-3-bromobut-2-enoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (E)-3-bromobut-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A common and effective method for the stereoselective synthesis of this compound is the hydrobromination of tetrolic acid (but-2-ynoic acid). This reaction typically involves the addition of hydrogen bromide (HBr) across the triple bond of tetrolic acid.
Q2: What are the primary impurities I should expect in the synthesis of this compound via the hydrobromination of tetrolic acid?
The primary impurities to anticipate are:
-
Unreacted Tetrolic Acid: Incomplete reaction can lead to the presence of the starting material.
-
(Z)-3-bromobut-2-enoic acid: The geometric isomer of the desired product can form, although the trans addition of HBr generally favors the (E)-isomer.
-
Dibrominated Byproducts: Further addition of HBr to the double bond of the product can lead to the formation of 3,3-dibromobutanoic acid or 2,3-dibromobutanoic acid.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system would be a mixture of hexane and ethyl acetate. The starting material, tetrolic acid, is more polar than the product, this compound, and will therefore have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the recommended purification methods for this compound?
The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive HBr source | Ensure the HBr solution (e.g., HBr in acetic acid) is fresh or has been properly stored. Older solutions can lose their potency. |
| Low reaction temperature | While low temperatures can favor the desired stereoselectivity, they can also slow down the reaction rate. Consider a modest increase in temperature, monitoring for the formation of byproducts. |
| Insufficient reaction time | Monitor the reaction by TLC until the starting material is consumed. |
Problem 2: Presence of Significant Amounts of (Z)-isomer
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Reaction conditions favoring the (Z)-isomer | The formation of the (Z)-isomer can sometimes be influenced by the solvent and temperature. Ensure the reaction is carried out under conditions reported to favor the (E)-isomer. |
| Isomerization during workup or purification | Avoid prolonged exposure to high temperatures or strongly basic/acidic conditions during the workup and purification steps. |
Problem 3: Difficulty in Removing Unreacted Starting Material (Tetrolic Acid)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Drive the reaction to completion by extending the reaction time or adding a slight excess of HBr. |
| Co-crystallization | If recrystallization is ineffective, column chromatography is the recommended method for separating the more polar tetrolic acid from the product. |
Problem 4: Product Fails to Crystallize
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Solution is too dilute | Concentrate the solution by carefully removing some of the solvent under reduced pressure. |
| Presence of impurities inhibiting crystallization | Attempt to purify a small sample by column chromatography to obtain a seed crystal. Add the seed crystal to the supersaturated solution to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization. |
| Inappropriate crystallization solvent | Experiment with different solvent systems. A good crystallization solvent should dissolve the compound when hot but not when cold. Mixtures of solvents, such as hexane/ethyl acetate or toluene/hexane, can be effective. |
Experimental Protocols
Synthesis of this compound via Hydrobromination of Tetrolic Acid
Materials:
-
Tetrolic acid
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrolic acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of 33% hydrogen bromide in acetic acid to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical TLC Rf values for reaction components.
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |
| Tetrolic Acid | ~0.2 |
| This compound | ~0.5 |
| (Z)-3-bromobut-2-enoic acid | ~0.45 |
| Dibrominated byproduct | ~0.6 |
Note: Rf values are approximate and can vary depending on the specific conditions.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of (E)-3-bromobut-2-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-3-bromobut-2-enoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and effective starting material for the stereoselective synthesis of this compound is tetrolic acid (but-2-ynoic acid). The reaction proceeds via an anti-addition of hydrogen bromide (HBr) across the triple bond.
Q2: How can I minimize the formation of the (Z)-isomer and other byproducts?
The formation of the (Z)-isomer and other impurities, such as dibromo- and hydroxy-butanoic acid derivatives, is a common issue. To favor the formation of the desired (E)-isomer, it is crucial to control the reaction conditions carefully. Key factors include the choice of solvent, reaction temperature, and the method of HBr addition. The use of a non-polar solvent and maintaining a low reaction temperature can enhance the stereoselectivity of the addition.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
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Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Suboptimal temperature: The reaction temperature significantly influences the rate and selectivity. Experiment with slight variations in temperature to find the optimal condition for your specific setup.
-
Loss of product during workup: this compound has some solubility in water. During the extraction process, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to minimize product loss.
-
Decomposition of the product: The product may be sensitive to prolonged exposure to high temperatures or harsh acidic/basic conditions during purification.
Q4: How can I effectively purify the crude product and separate the (E) and (Z) isomers?
Recrystallization is a common and effective method for purifying this compound and separating it from the (Z)-isomer. The choice of solvent is critical for successful recrystallization. A solvent system in which the desired (E)-isomer has lower solubility than the (Z)-isomer and other impurities at low temperatures is ideal. Common solvents for recrystallization of similar compounds include hexane, chloroform, or a mixture of solvents.
Q5: How can I confirm the stereochemistry of my final product?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers. The coupling constants (J-values) between the vinyl protons can provide clear evidence of the stereochemistry. For (E)-isomers, the coupling constant is typically larger than for the corresponding (Z)-isomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Product loss during aqueous workup. 4. Product decomposition during purification. | 1. Monitor reaction progress by TLC or ¹H NMR. Increase reaction time if necessary. 2. Optimize the reaction temperature. A lower temperature may improve selectivity and stability. 3. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Use a continuous liquid-liquid extractor for highly water-soluble products. 4. Avoid excessive heat and prolonged exposure to acidic or basic conditions during purification steps like distillation or chromatography. |
| Low (E)/(Z) Isomer Ratio | 1. Non-stereoselective reaction conditions. 2. Isomerization during workup or purification. | 1. Use a non-polar solvent to favor anti-addition. Ensure slow and controlled addition of HBr. 2. Avoid exposure to UV light or high temperatures which can promote isomerization. |
| Formation of Impurities (e.g., dibromo- or hydroxy-derivatives) | 1. Presence of excess bromine or water in the reaction mixture. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of HBr. Ensure all reagents and solvents are dry. 2. Maintain a low and controlled reaction temperature throughout the addition of HBr. |
| Difficulty in Product Isolation/Crystallization | 1. Product is an oil or low-melting solid. 2. Presence of impurities inhibiting crystallization. | 1. If the product is an oil, try co-distillation with a high-boiling solvent or purification by column chromatography. 2. Purify the crude product by column chromatography before attempting recrystallization. Try different recrystallization solvents or solvent mixtures. |
Experimental Protocols
Synthesis of this compound from Tetrolic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Tetrolic acid
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Hydrogen bromide (gas or a solution in acetic acid)
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve tetrolic acid in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude product in diethyl ether and wash with a small amount of cold water to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/chloroform).
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield and (E)/(Z) Selectivity of 3-bromobut-2-enoic Acid Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Diethyl Ether | Acetic Acid | Dichloromethane | Non-polar solvents like diethyl ether and dichloromethane generally favor higher (E)-selectivity. |
| Temperature | 0 °C | Room Temperature | 50 °C | Lower temperatures typically lead to higher stereoselectivity for the (E)-isomer. |
| HBr Source | HBr gas | HBr in Acetic Acid | Aqueous HBr | Anhydrous HBr sources (gas or in a non-aqueous solvent) are preferred to minimize the formation of hydroxy-byproducts. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction time should be optimized to ensure complete conversion of the starting material without significant byproduct formation. |
| Yield (%) | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user | - |
| (E)/(Z) Ratio | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user | - |
Note: The actual yield and isomer ratio will depend on the specific experimental setup and execution.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A general experimental workflow for the synthesis and purification.
Caption: A logical troubleshooting flowchart for synthesis issues.
Side reactions in the bromination of butenoic acid and their prevention
Welcome to the technical support center for the bromination of butenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when bromine is added to butenoic acid?
The primary reaction is an electrophilic addition of bromine across the carbon-carbon double bond, resulting in the formation of a vicinal dibromide. For example, the bromination of 2-butenoic acid (crotonic acid) yields 2,3-dibromobutanoic acid.[1][2][3]
Q2: I am observing a significant amount of a hydroxylated byproduct. What is it and why is it forming?
If you are using an aqueous solution of bromine ("bromine water") or a hydroxylic solvent such as methanol or ethanol, you are likely forming a bromohydrin (e.g., 2-bromo-3-hydroxybutanoic acid) or a bromoether, respectively.[1] This occurs because the solvent molecules can act as nucleophiles and attack the intermediate bromonium ion, competing with the bromide ion.[4]
Q3: My reaction is giving a low yield of the desired dibromo product. What are the potential causes?
Low yields can be attributed to several factors:
-
Side reactions: As mentioned in Q2, the formation of bromohydrins or bromoethers in hydroxylic solvents is a common cause.[1]
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Incomplete reaction: The reaction between bromine and crotonic acid in non-polar solvents like carbon tetrachloride can be slow at room temperature and may require heating to proceed to completion.[1]
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Decarboxylation: Although less common for simple α,β-unsaturated acids like crotonic acid, decarboxylation can occur under certain conditions, especially with β,γ-unsaturated acids or if the reaction is heated excessively.[5][6]
-
Radical substitution: If the reaction is initiated by light or radical initiators, allylic bromination can occur, where a hydrogen atom on the carbon adjacent to the double bond is substituted with bromine. Using N-bromosuccinimide (NBS) in the presence of a radical initiator specifically promotes this pathway.[7][8][9]
Q4: How can I prevent the formation of bromohydrin byproducts?
To minimize the formation of bromohydrins, it is crucial to exclude water and other hydroxylic solvents from the reaction mixture.[10] Using a non-polar, aprotic solvent like carbon tetrachloride or dichloromethane is recommended.[1][11] Additionally, the removal of bromide ions as they are formed can suppress this side reaction. One method is to use silver nitrate in the reaction mixture, which precipitates silver bromide.[1]
Q5: Is N-bromosuccinimide (NBS) a suitable brominating agent for this reaction?
N-bromosuccinimide (NBS) is a versatile reagent. While it is primarily used for allylic bromination under radical conditions, it can also serve as a source of electrophilic bromine for addition reactions to alkenes, especially in the presence of an acid catalyst.[2][7][8][10] Using NBS can provide a low and constant concentration of bromine, which can help to minimize side reactions.[7][8] When used in aqueous solvents, NBS will lead to the formation of bromohydrins.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peak in NMR/GC-MS corresponding to a hydroxyl or alkoxy group. | Reaction was performed in a hydroxylic solvent (e.g., water, methanol, ethanol). | Use a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride. Ensure all glassware and reagents are dry.[1][11] |
| Formation of multiple brominated products. | Non-selective bromination due to high bromine concentration or radical pathways being initiated. | Use N-bromosuccinimide (NBS) to maintain a low and steady concentration of bromine.[7][8] Conduct the reaction in the dark and at a controlled temperature to avoid radical initiation. |
| Low conversion of starting material. | Insufficient reaction time or temperature. The electrophilic addition of bromine to electron-deficient alkenes like butenoic acid can be slow. | Increase the reaction time or gently heat the reaction mixture. Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.[1] |
| Product mixture is difficult to purify. | Presence of multiple side products with similar polarities to the desired dibromo acid. | Optimize the reaction conditions to improve selectivity (see above). Consider derivatizing the carboxylic acid to an ester before bromination, which may alter the product's properties and facilitate purification.[1] |
| Decarboxylation is observed (evolution of CO2). | This is more likely with 3-butenoic acid upon heating. | Perform the reaction at a lower temperature. If decarboxylation is a persistent issue, consider alternative synthetic routes that do not require high temperatures. |
Quantitative Data Summary
The following table summarizes typical yields for the bromination of crotonic acid (2-butenoic acid) under different conditions.
| Product | Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| 2,3-Dibromobutanoic acid | trans-Crotonic acid | Br₂ | Carbon Tetrachloride | 81 | [1] |
| Ethyl α,β-dibromobutyrate | Ethyl crotonate | Br₂ | None | 84 | [1] |
| α-Bromo-β-methoxy-n-butyric acid | Crotonic acid | Br₂/K-Br in H₂O | Methanol | 88-93 (crude) | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromobutanoic Acid from Crotonic Acid
Objective: To synthesize 2,3-dibromobutanoic acid via electrophilic addition of bromine to crotonic acid, minimizing side reactions.
Materials:
-
trans-Crotonic acid (1.0 mole, 86 g)
-
Bromine (1.0 mole, 160 g, 52 mL)
-
Carbon tetrachloride (200 mL)
-
Ligroin
Procedure:
-
Dissolve 160 g (1.0 mole) of bromine in 200 mL of carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
In a separate beaker, prepare a solution of 86 g (1.0 mole) of trans-crotonic acid in a minimal amount of carbon tetrachloride.
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Slowly add the crotonic acid solution to the bromine solution with continuous stirring. Initially, it may be necessary to cool the reaction flask in an ice bath to control the exothermic reaction.[1]
-
After the addition is complete, if the reaction has not gone to completion (as indicated by the persistence of the bromine color), gently heat the mixture under reflux until the solution becomes a light orange color.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Add 500 mL of ligroin to the reaction mixture and cool in an ice bath to precipitate the 2,3-dibromobutanoic acid.[1]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ligroin.
-
Dry the product in a desiccator. The expected yield is approximately 200 g (81%).[1]
Protocol 2: Prevention of Bromohydrin Formation using NBS
Objective: To perform the bromination of an alkene in an aqueous environment while minimizing the formation of the dibromo side product. Note: This protocol is adapted for alkenes in general and illustrates the principle of using NBS for bromohydrin formation.
Materials:
-
Alkene (e.g., cyclohexene)
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Dissolve the alkene in a 50% aqueous DMSO solution at 0 °C.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[10] Using freshly recrystallized NBS is recommended to minimize side reactions like the formation of α-bromoketones and dibromo compounds.[10]
-
Maintain the temperature at 0 °C throughout the addition.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bromohydrin.
Visualizations
Reaction Pathways in the Bromination of 2-Butenoic Acid
Caption: Main and side reaction pathways in the bromination of 2-butenoic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in butenoic acid bromination.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. Kinetics of the reactions of olefins with halogens in aqueous solution. Part III. Reaction of bromine with acrylic acid, crotonic acid, and ethyl acrylate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Optimizing stereoselectivity in the synthesis of (E)-3-bromobut-2-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-bromobut-2-enoic acid. Our focus is on optimizing the stereoselectivity to favor the desired (E)-isomer.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly in achieving high stereoselectivity.
| Issue | Potential Cause | Recommended Solution |
| Low E/Z Isomer Ratio | Suboptimal Reaction Temperature: Temperature can influence the reaction mechanism and the rate of isomer interconversion. | Conduct the hydrobromination of tetrolic acid at low temperatures (e.g., 0 °C to room temperature) to favor the kinetic product, which is often the desired (E)-isomer resulting from anti-addition. |
| Inappropriate Solvent: The polarity of the solvent can affect the stability of reaction intermediates and the stereochemical course of the addition. | Employ non-polar or weakly polar, aprotic solvents such as pentane, hexane, or carbon tetrachloride. These solvents can favor a termolecular, concerted anti-addition mechanism, leading to a higher proportion of the (E)-isomer.[1] | |
| Presence of Radical Initiators: Peroxides or UV light can initiate a radical chain reaction, leading to a mixture of stereoisomers and potentially the anti-Markovnikov addition product.[2][3][4] | Ensure all reagents and solvents are free of peroxides. Conduct the reaction in the dark to prevent photochemical radical generation. | |
| Formation of Dibrominated Byproduct | Excess Hydrobromic Acid: Using a large excess of HBr can lead to the addition of a second equivalent of HBr to the initially formed 3-bromobut-2-enoic acid. | Use a controlled amount of HBr, typically 1 to 1.2 equivalents, relative to the starting tetrolic acid. |
| Difficulty in Separating E and Z Isomers | Similar Physical Properties: The (E) and (Z) isomers can have very similar boiling points and solubilities, making separation by distillation or simple recrystallization challenging. | Fractional Crystallization: Exploit potential small differences in solubility. Experiment with different solvent systems (e.g., hexane, chloroform, or mixtures) for recrystallization. Seeding with a pure crystal of the desired (E)-isomer may aid in selective crystallization. |
| Chromatography: While potentially challenging on a large scale, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective for separating the isomers. | ||
| Isomerization During Workup or Purification | Acidic or Basic Conditions: Traces of acid or base can catalyze the isomerization of the double bond, leading to a lower E/Z ratio in the final product. | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to acidic or basic conditions. Use neutral drying agents. |
| Elevated Temperatures: High temperatures during solvent removal or purification can promote isomerization to the thermodynamically more stable isomer (which may not be the desired E-isomer). | Remove solvents under reduced pressure at low temperatures. If distillation is necessary, use a high-vacuum, short-path apparatus to minimize thermal stress on the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most direct and common method for the synthesis of 3-bromobut-2-enoic acid is the hydrobromination of tetrolic acid (2-butynoic acid). The key to obtaining the desired (E)-isomer is to control the stereochemistry of the HBr addition across the triple bond.
Q2: How can I maximize the stereoselectivity for the (E)-isomer?
A2: To maximize the formation of the (E)-isomer, reaction conditions should be chosen to favor an anti-addition of HBr across the alkyne. This is often achieved through a termolecular, concerted reaction mechanism. Key factors to control include:
-
Temperature: Lower temperatures generally favor the kinetic product, which is often the result of anti-addition.
-
Solvent: Non-polar, aprotic solvents can promote the desired concerted mechanism.
-
Absence of Radicals: Ensure the reaction is free from radical initiators like peroxides or UV light to avoid non-selective radical addition pathways.[2][3][4]
Q3: What is the expected mechanism for the formation of the (E)-isomer?
A3: The formation of this compound is favored by an anti-addition of HBr to tetrolic acid. While the precise mechanism can be debated and may be substrate and condition-dependent, a termolecular mechanism where two molecules of HBr and one molecule of the alkyne are involved in the transition state has been proposed to account for the observed anti-addition in some systems. This concerted pathway avoids the formation of a discrete vinyl carbocation, which could lead to a mixture of stereoisomers.
Q4: How can I determine the E/Z ratio of my product?
A4: The most effective method for determining the E/Z ratio is through ¹H NMR spectroscopy. The chemical shifts of the vinylic proton and the methyl protons will be different for the (E) and (Z) isomers. Integration of the corresponding signals allows for the quantification of the relative amounts of each isomer in a mixture.
Q5: What are the key differences in the NMR spectra of the (E) and (Z) isomers?
A5: In the ¹H NMR spectrum, the chemical shift of the vinylic proton is typically a key diagnostic feature. For α,β-unsaturated carbonyl compounds, the vinylic proton in the (E)-isomer is often found at a different chemical shift compared to the (Z)-isomer due to anisotropic effects of the carbonyl group and the bromine atom. The coupling constants between the vinylic proton and the methyl protons may also differ.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound via Anti-Addition of HBr
This protocol is designed to favor the anti-addition of HBr to tetrolic acid, thereby maximizing the yield of the (E)-isomer.
Materials:
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Tetrolic acid (2-butynoic acid)
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Anhydrous hydrogen bromide (gas or solution in a non-polar solvent)
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Anhydrous non-polar solvent (e.g., pentane or hexane)
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Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve tetrolic acid (1.0 eq) in the chosen anhydrous non-polar solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas (1.1 eq) through the solution or add a solution of HBr in the same solvent dropwise over a period of 30 minutes while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
-
Once the reaction is complete, carefully quench any excess HBr by bubbling a stream of dry nitrogen through the solution.
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Wash the organic phase with a small amount of cold, saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure at a low temperature to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low E/Z ratio.
References
Technical Support Center: Purification of (E)-3-bromobut-2-enoic acid by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (E)-3-bromobut-2-enoic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not eluting from the silica gel column. What could be the issue?
A1: There are several potential reasons for your compound failing to elute:
-
Strong Adsorption: As an acidic compound, this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.
-
Inappropriate Solvent System: The mobile phase may not be polar enough to overcome the strong interactions between your compound and the stationary phase.
-
Compound Decomposition: The acidic nature of silica gel might be causing the degradation of your compound on the column.[1]
Q2: I am observing significant tailing of my product peaks during elution. How can I improve the peak shape?
A2: Peak tailing for acidic compounds is often due to interactions with the stationary phase.[2] Here are some strategies to mitigate this:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to your mobile phase can help to suppress the ionization of both the this compound and the silica gel surface, reducing strong interactions and improving peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[1]
-
Optimize Solvent Strength: Gradually increasing the polarity of the mobile phase during elution (a solvent gradient) can help to sharpen the peaks.
Q3: My purified fractions contain impurities even after column chromatography. What steps can I take?
A3: Contamination of fractions can occur for several reasons:
-
Poor Separation: The chosen solvent system may not be providing adequate resolution between your compound and the impurities. You may need to screen different solvent systems using Thin Layer Chromatography (TLC) to find a more optimal mobile phase.
-
Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.[2] Ensure you are using an appropriate amount of sample for your column size.
-
Compound Degradation: As mentioned, your compound might be degrading on the column, leading to the appearance of new spots in your fractions.[1]
Q4: How do I choose the right solvent system for the purification?
A4: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of this compound typically being between 0.2 and 0.4 for optimal column chromatography separation. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity is then adjusted to achieve the desired separation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No compound elution | 1. Mobile phase is not polar enough.2. Compound is irreversibly adsorbed to the silica gel.3. Compound has decomposed on the column.[1] | 1. Gradually increase the polarity of the mobile phase.2. Consider using a different stationary phase like alumina or deactivated silica.3. Test the stability of your compound on a small amount of silica gel before running the column.[1] |
| Peak Tailing | 1. Strong interaction between the acidic compound and silica gel.2. Inconsistent mobile phase composition. | 1. Add a small percentage of acetic or formic acid to the mobile phase.2. Ensure your mobile phase is well-mixed and degassed.[3] |
| Co-elution of Impurities | 1. Inadequate separation by the chosen solvent system.2. Column overloading. | 1. Perform a more thorough solvent screen using TLC to find a better mobile phase.2. Reduce the amount of crude material loaded onto the column. |
| Low Recovery of Compound | 1. Compound is retained on the column.2. Compound is spread across too many fractions. | 1. After the main elution, flush the column with a highly polar solvent to recover any remaining compound.2. Concentrate dilute fractions and re-analyze.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a representative example and may require optimization based on the specific impurity profile of your crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Acetic acid (optional)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent (e.g., from 5% ethyl acetate in hexane up to 20% or higher). If peak tailing is observed on TLC, consider adding 0.1-1% acetic acid to the mobile phase.
-
Fraction Collection: Collect fractions in separate test tubes.
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Analysis: Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under a UV lamp.
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Pooling and Concentration: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Recrystallization of (E)-3-bromobut-2-enoic Acid
This technical support center provides detailed protocols and troubleshooting guidance for the purification of (E)-3-bromobut-2-enoic acid via recrystallization, aimed at researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of this compound
This protocol details the methodology for the purification of this compound to high purity. The selection of an appropriate solvent is critical for successful recrystallization. Based on the structural similarity to crotonic acid, which is soluble in hot water, water is a primary candidate for the recrystallization solvent.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., deionized water)
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Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring capability
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
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Spatula
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Watch glass
Procedure:
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Solvent Selection:
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Place a small amount of crude this compound into several test tubes.
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Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A suitable solvent should not dissolve the compound at room temperature.
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Gently heat the test tubes. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is the most suitable. Water is a promising initial choice.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent (e.g., water).
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration (if activated carbon was used or if insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove the activated carbon or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass and allowing them to air dry. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Quantitative Data Summary
| Solvent | This compound (Qualitative Solubility) | trans-Crotonic Acid (Quantitative Solubility g/100mL) | Boiling Point (°C) |
| Water | Sparingly soluble in cold, soluble in hot | 9.4 (25 °C), Soluble in hot | 100 |
| Ethanol | Soluble | Freely soluble | 78 |
| Methanol | Soluble | - | 65 |
| Acetone | Soluble | Soluble | 56 |
| Ethyl Acetate | Soluble | - | 77 |
| Toluene | Sparingly soluble | - | 111 |
| Hexane | Insoluble | - | 69 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
dot
Caption: Troubleshooting workflow for recrystallization.
Q1: No crystals are forming upon cooling. What should I do?
A1: This is a common issue that can often be resolved with a few techniques:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Prolonged Cooling: Ensure the solution has had adequate time to cool, first to room temperature and then in an ice bath.
Q2: My final yield of purified crystals is very low. What are the possible reasons?
A2: A low yield can result from several factors throughout the recrystallization process:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
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Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in incomplete precipitation of the product.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
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Material Transfer Losses: Be mindful of losing material during transfers between flasks and on the filter paper.
Q3: The compound is "oiling out" instead of forming solid crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
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Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent. This will lower the saturation temperature and may allow the compound to crystallize at a temperature below its melting point.
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Change Solvents: If the problem persists, select a solvent with a lower boiling point.
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Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
Q4: The recrystallized crystals are still colored. How can I remove the color?
A4: Colored impurities can often be removed by using activated carbon.
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Activated Carbon Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated carbon to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the carbon.
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Hot Filtration: Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be careful not to use an excessive amount of activated carbon, as it can also adsorb some of the desired product, leading to a lower yield.
dot
Caption: Experimental workflow for recrystallization.
Troubleshooting low conversion rates in (E)-3-bromobut-2-enoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving (E)-3-bromobut-2-enoic acid. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most prevalent cross-coupling reactions involving this compound are palladium-catalyzed reactions, primarily the Suzuki-Miyaura coupling and the Heck reaction.[1][2] These methods are highly effective for forming new carbon-carbon bonds, allowing for the synthesis of a wide range of more complex molecules.
Q2: Can the carboxylic acid group of this compound interfere with the catalytic cycle?
A2: Yes, the carboxylic acid functionality can interact with the palladium catalyst. The carboxylate can coordinate to the metal center, potentially influencing the catalyst's reactivity and stability.[3][4] This interaction can sometimes lead to catalyst deactivation or altered reaction pathways. Careful selection of the base and reaction conditions is crucial to mitigate these effects.
Q3: Is there a risk of isomerization of the (E)-isomer to the (Z)-isomer during the reaction?
A3: Isomerization of the double bond is a potential side reaction, particularly under thermal conditions or in the presence of certain reagents. The geometric configuration of the starting material can significantly impact the reaction rate and the stereochemistry of the product.[5] It is essential to use pure (E)-isomer as the starting material and to monitor for any isomerization during the reaction.
Q4: What are the typical side products observed in these reactions?
A4: Common side products can include homocoupling of the boronic acid (in Suzuki reactions), dimerization of the alkene (in Heck reactions), and byproducts resulting from decarboxylation of the starting material or product.[6][7] The formation of these side products is often indicative of suboptimal reaction conditions.
Troubleshooting Low Conversion Rates
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The choice of palladium source and ligand is critical. For substrates like this compound, a ligandless approach or the use of specific phosphine ligands may be necessary to achieve high yields.
-
Incorrect Base: The base plays a crucial role in the Suzuki-Miyaura reaction. It activates the boronic acid and influences the catalytic cycle. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be required to find the optimal conditions.
-
Poor Quality Starting Materials: Impurities in the this compound or the boronic acid can poison the catalyst. Ensure the purity of your starting materials. The presence of the (Z)-isomer can also lead to lower yields of the desired product.
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Solvent Effects: The solvent system can significantly impact the reaction rate and yield. A mixture of an organic solvent (e.g., THF, dioxane) and water is often used in Suzuki reactions.[8] Optimization of the solvent ratio may be necessary.
Issue 2: Low Yields and Multiple Byproducts in Heck Reaction
Possible Causes and Solutions:
-
Catalyst Deactivation: The carboxylic acid group can contribute to catalyst deactivation. The use of a phosphine-free catalyst or a robust ligand that can tolerate acidic functionalities may be beneficial.[2]
-
Suboptimal Base: The base in a Heck reaction is crucial for regenerating the active catalyst. Organic bases like triethylamine or inorganic bases such as sodium acetate are commonly used.[9] The choice of base should be optimized for the specific substrate.
-
Reaction Temperature: The temperature can influence both the reaction rate and the formation of side products. While higher temperatures can increase the reaction rate, they may also promote side reactions like decarboxylation. A careful optimization of the reaction temperature is recommended.
-
Alkene Partner Reactivity: Electron-deficient alkenes are generally more reactive in the Heck reaction.[2] If using an electron-rich or sterically hindered alkene, more forcing conditions or a more active catalyst system may be required.
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield with Vinyl Bromides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 67 | 72 | [8][10] |
| 2 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 67 | 72 | [8][10] |
| 3 | PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | THF/H₂O | 67 | 63 | [8][10] |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 80 | Varies | [11] |
Table 2: Yields of Heck Reactions with Various Aryl and Vinyl Halides
| Entry | Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 92 | [12] |
| 2 | Aryl Iodide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 95 | [12] |
| 3 | Vinyl Bromide | Styrene | Pd(OAc)₂ | Cs₂CO₃ | Benzene | RT (Visible Light) | 76 | |
| 4 | 3-bromoindazole | n-butyl acrylate | Pd(OAc)₂ | NaOAc | Ball-milling | RT | Good to Excellent | [13] |
Experimental Protocols
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling of Methyl (E)-4-bromobut-2-enoate (Arylboronic Acid Coupling Partner)
This protocol is adapted from a similar reaction with a close analog of this compound and serves as a starting point for optimization.[14][15]
Materials:
-
Methyl (E)-4-bromobut-2-enoate (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
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Dioxane/Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add methyl (E)-4-bromobut-2-enoate, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Heck Reaction of a Vinyl Bromide with Styrene (General Procedure)
This protocol provides a general starting point for the Heck reaction.
Materials:
-
This compound (1 equivalent)
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
XantPhos (10-20 mol%)
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Cesium carbonate (Cs₂CO₃, 2 equivalents)
-
Benzene (anhydrous)
Procedure:
-
To a reaction vessel, add this compound, palladium(II) acetate, XantPhos, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous benzene and styrene via syringe.
-
Stir the reaction mixture at room temperature under visible light irradiation (e.g., 15W blue LED) or at an elevated temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Table 1 from Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors. | Semantic Scholar [semanticscholar.org]
Identification of byproducts in (E)-3-bromobut-2-enoic acid synthesis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-bromobut-2-enoic acid. The following information addresses common issues encountered during synthesis and byproduct identification by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene.[1][2][3] For the synthesis of this compound, a stabilized ylide is typically used to ensure high stereoselectivity for the desired (E)-isomer.[2]
Q2: What are the expected major byproducts in the synthesis of this compound via the Wittig reaction?
A2: The most significant and often challenging byproduct to remove is triphenylphosphine oxide (TPPO).[4] This byproduct is formed from the triphenylphosphine portion of the Wittig reagent during the reaction. Other potential byproducts can include:
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The (Z)-isomer of 3-bromobut-2-enoic acid.
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Unreacted starting materials, such as the aldehyde and the phosphonium salt.
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Byproducts originating from the base used to generate the ylide.
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In some cases, self-condensation products of the starting aldehyde or ketone may be observed.[1]
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
A3: Several methods can be employed to remove TPPO from the reaction mixture:
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Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction solvent.
-
Chromatography: Column chromatography is a common method for separating the desired product from TPPO, although their polarities can sometimes be similar, making separation challenging.
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Precipitation: TPPO can be precipitated out of non-polar solvents like hexane or diethyl ether, while the desired product remains in solution.[5]
-
Chemical Conversion: TPPO can be converted to a more polar, water-soluble derivative, facilitating its removal through an aqueous wash.
Q4: What is the role of a stabilized ylide in achieving the desired (E)-stereochemistry?
A4: Stabilized ylides, which contain an electron-withdrawing group, are more stable and less reactive than unstabilized ylides. This increased stability allows the reaction intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to form the (E)-alkene with high selectivity.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation. 2. Deactivated aldehyde (e.g., oxidized to carboxylic acid). 3. Steric hindrance in the aldehyde or ylide. 4. Reaction conditions not optimal (temperature, reaction time). | 1. Ensure the use of a strong, dry base and an aprotic solvent for ylide generation. 2. Use freshly distilled or purified aldehyde. 3. Consider using a more reactive phosphonate reagent (Horner-Wadsworth-Emmons reaction). 4. Optimize reaction temperature and monitor the reaction progress by TLC. |
| Poor (E)/(Z) Selectivity | 1. Use of a semi-stabilized or unstabilized ylide. 2. Presence of lithium salts, which can decrease (E)-selectivity. 3. Reaction temperature is too high. | 1. Ensure the ylide is sufficiently stabilized with an appropriate electron-withdrawing group. 2. Use sodium- or potassium-based bases instead of lithium-based ones if possible. 3. Run the reaction at a lower temperature to favor the thermodynamic product. |
| Difficulty in Product Purification | 1. Co-elution of the product and triphenylphosphine oxide (TPPO) during chromatography. 2. Product is an oil and difficult to crystallize. | 1. Try different solvent systems for chromatography. Consider precipitating the TPPO before chromatography. 2. If the acid is an oil, consider converting it to a crystalline ester derivative for purification, followed by hydrolysis back to the acid. |
| Inconsistent GC-MS Results | 1. Thermal decomposition of the product in the GC inlet. 2. Poor derivatization of the carboxylic acid. 3. Contamination from the column or syringe. | 1. Use a lower inlet temperature or a more thermally stable GC column. 2. Ensure complete derivatization (e.g., to its methyl or trimethylsilyl ester) before GC-MS analysis. 3. Run a blank to check for system contamination. |
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This protocol is adapted from the synthesis of similar α,β-unsaturated esters and acids.
Materials:
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(Carboethoxymethylene)triphenylphosphorane (stabilized ylide)
-
2-Bromopropionaldehyde
-
Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
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Diethyl ether ((C₂H₅)₂O)
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Hexanes
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Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation (if not commercially available): In a round-bottom flask under an inert atmosphere, dissolve (carboethoxymethyl)triphenylphosphonium bromide in dry dichloromethane. Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide dropwise with vigorous stirring. The appearance of a characteristic orange or yellow color indicates the formation of the ylide.
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Wittig Reaction: To the stirred ylide solution, add 2-bromopropionaldehyde dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Evaporate the solvent under reduced pressure. To the residue, add a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexanes. The filtrate contains the crude ethyl (E)-3-bromobut-2-enoate.
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Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid to precipitate the this compound.
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Final Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
GC-MS Analysis of Byproducts:
A sample of the crude reaction mixture (after the Wittig reaction and before hydrolysis) should be derivatized to its methyl or trimethylsilyl ester to improve volatility and prevent peak tailing. The derivatized sample is then injected into the GC-MS.
Expected Byproducts in GC-MS:
| Byproduct | Expected Mass Spectrum Fragments (m/z) | Retention Time (Relative to Product) |
| Triphenylphosphine Oxide (TPPO) | 278 (M+), 277, 201, 183, 152, 77 | Later eluting |
| (Z)-3-bromobut-2-enoic acid ester | Similar fragmentation to the (E)-isomer, but may have a slightly different retention time. | Close to the (E)-isomer |
| Unreacted 2-Bromopropionaldehyde | Molecular ion and fragments corresponding to the loss of Br, CHO. | Earlier eluting |
| Benzene (from triphenylphosphine) | 78 (M+) | Very early eluting |
Visualizations
Caption: Wittig reaction pathway for alkene synthesis.
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting decision tree for common issues.
References
Challenges in the scale-up synthesis of (E)-3-bromobut-2-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (E)-3-bromobut-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a three-step process starting from ethyl acetoacetate. This includes the formation of the intermediate ethyl (E)-3-bromobut-2-enoate, followed by its hydrolysis to yield the final product.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Key challenges during scale-up include controlling the stereoselectivity of the bromination and subsequent elimination reactions to favor the desired (E)-isomer, managing the safe handling of bromine, and preventing the formation of impurities that can complicate purification. Poor regioselectivity in bromination can also lead to the formation of multiple isomers and by-products, reducing the purity of the target compound.[1]
Q3: How can I minimize the formation of the (Z)-isomer?
A3: Stereocontrol is crucial. The choice of reagents and reaction conditions for the elimination step following bromination significantly influences the E/Z ratio. While specific conditions for this exact molecule are not widely published, exploring different bases and solvent systems is recommended. In some cases for similar molecules, isomerization of the (Z)-isomer to the more stable (E)-isomer can be achieved under acidic conditions.
Q4: What are the safety precautions for handling the reagents involved?
A4: Bromine is a highly toxic and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Reactions involving bromine can be exothermic and pose a risk of runaway reactions.[2] Continuous flow chemistry is a safer alternative for handling hazardous reagents like bromine in large-scale synthesis.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | - Incomplete hydrolysis of the ester intermediate. - Suboptimal reaction conditions (temperature, time). - Loss of product during workup and purification. | - Monitor the hydrolysis reaction by TLC or HPLC to ensure completion. - Optimize reaction parameters for each step. - Employ efficient extraction and purification techniques, such as wiped-film evaporation for thermally sensitive compounds.[3] |
| Presence of (Z)-isomer Impurity | - Non-stereoselective elimination reaction. | - Screen different bases and solvents to improve the stereoselectivity of the elimination step. - Investigate the possibility of isomerizing the Z/E mixture under acidic conditions. |
| Formation of Dibrominated Byproducts | - Excess bromine used in the bromination step. | - Carefully control the stoichiometry of bromine. - Consider using a milder brominating agent like N-bromosuccinimide (NBS) to improve selectivity.[4] |
| Difficulty in Purifying the Final Product | - Presence of polar impurities or starting materials. - Thermal degradation of the product during distillation. | - Utilize column chromatography with an appropriate solvent system. - For thermally sensitive acids, consider purification methods like wiped-film evaporation under reduced pressure to minimize isomerization and degradation.[3] |
Experimental Protocols
A plausible synthetic pathway for this compound is outlined below. Please note that these are generalized procedures and may require optimization for scale-up.
Step 1: Synthesis of Ethyl 3-oxobutanoate (Conceptual)
This synthesis is based on the acetoacetic ester synthesis.
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Reaction: Claisen condensation of ethyl acetate.
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Reagents: Ethyl acetate, sodium ethoxide.
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General Procedure: Sodium ethoxide is used to deprotonate ethyl acetate, forming an enolate which then attacks another molecule of ethyl acetate to form ethyl acetoacetate after acidic workup.
Step 2: Synthesis of Ethyl (E)-3-bromobut-2-enoate (Conceptual)
This step involves the bromination of the enol or enolate of ethyl acetoacetate, followed by elimination. The stereoselectivity of the elimination is key.
-
Reaction: Bromination and subsequent elimination.
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Reagents: Ethyl acetoacetate, a brominating agent (e.g., Br2 or NBS), a base for elimination.
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General Procedure: Ethyl acetoacetate is first brominated at the alpha-position. Subsequent treatment with a suitable base can induce the elimination of HBr to form the double bond. The choice of base and reaction conditions will influence the E/Z ratio of the resulting ethyl 3-bromobut-2-enoate.
Step 3: Hydrolysis of Ethyl (E)-3-bromobut-2-enoate to this compound
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Reaction: Acid- or base-catalyzed ester hydrolysis.
-
Reagents: Ethyl (E)-3-bromobut-2-enoate, a strong acid (e.g., HCl, H2SO4) or a strong base (e.g., NaOH, KOH) followed by acidic workup.
-
General Procedure: The ester is heated with an aqueous solution of a strong acid or base. If a base is used, the reaction mixture must be acidified in a separate step to protonate the carboxylate and yield the carboxylic acid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Preventing isomerization of (E)-3-bromobut-2-enoic acid during reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in preventing the isomerization of (E)-3-bromobut-2-enoic acid to its (Z)-isomer during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of this compound?
A1: The isomerization of this compound to the thermodynamically less stable (Z)-isomer is primarily caused by the input of energy, which can overcome the rotational barrier of the carbon-carbon double bond. Common triggers in a laboratory setting include heat, ultraviolet (UV) light, and the presence of acid or base catalysts. Radical initiators can also promote isomerization.
Q2: How does the structure of this compound make it susceptible to isomerization?
A2: As an α,β-unsaturated carbonyl compound, the double bond in this compound is polarized due to the electron-withdrawing nature of the carboxylic acid group. This polarization lowers the energy barrier for rotation around the double bond, especially in the presence of catalysts that can form resonance-stabilized intermediates.
Q3: Can I visually distinguish between the (E) and (Z) isomers?
A3: While both isomers may appear as white to off-white solids, their physical properties, such as melting point and spectroscopic signatures (¹H NMR, ¹³C NMR), are distinct. In ¹H NMR, the coupling constant (J-value) between the vinylic protons is a key differentiator, with the trans coupling in the (E)-isomer typically being larger than the cis coupling in the (Z)-isomer.
Q4: What general precautions should I take during storage to prevent isomerization?
A4: To maintain the isomeric purity of this compound, it should be stored in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxidative radical formation.
Troubleshooting Guides
Issue 1: Isomerization observed after a reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider using a more active catalyst or extending the reaction time. | Heat provides the activation energy for the rotation of the C=C bond. |
| Presence of Acid/Base | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest possible reagent and the lowest effective concentration. Consider using a non-nucleophilic base or a Lewis acid that is less prone to promoting isomerization. | Acids and bases can catalyze isomerization by protonating the carbonyl oxygen or deprotonating the carboxylic acid, respectively, which facilitates bond rotation through resonance-stabilized intermediates. |
| Exposure to Light | Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. | UV light can provide the energy for photochemical isomerization. |
| Radical Formation | Degas solvents and reactants. Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, in trace amounts if compatible with the reaction chemistry. | Radical species can initiate isomerization through addition-elimination pathways. |
Issue 2: Low yield or incomplete reaction when using milder conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Activation | If a milder catalyst is being used, a slight, controlled increase in temperature or an extension of the reaction time may be necessary. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance. | Milder conditions may not provide enough energy for the desired reaction to proceed at a reasonable rate. |
| Poor Solubility | Choose a solvent system in which all reactants are fully soluble at the desired reaction temperature. | Poor solubility can limit the reaction rate and may require harsher conditions to overcome. |
| Inappropriate Reagents | For reactions like esterification or amidation, use highly reactive coupling agents that work well at low temperatures (e.g., DCC/DMAP, EDC, or conversion to the acid chloride followed by reaction with the nucleophile at low temperature). | These reagents activate the carboxylic acid under mild conditions, avoiding the need for high temperatures that can cause isomerization. |
Quantitative Data on Isomerization
The following tables provide illustrative data on the potential extent of isomerization of this compound under various conditions. Note: This data is estimated based on the behavior of similar α,β-unsaturated carbonyl compounds and should be used as a general guideline.
Table 1: Estimated Isomerization under Thermal Conditions
| Temperature (°C) | Time (hours) | Solvent | Estimated (Z)-Isomer Formation (%) |
| 25 | 24 | Dichloromethane | < 1 |
| 50 | 12 | Acetonitrile | 2 - 5 |
| 80 | 6 | Toluene | 5 - 15 |
| 110 | 4 | DMF | 15 - 30 |
Table 2: Estimated Isomerization with Acid/Base Catalysts at 25°C
| Catalyst (0.1 eq) | Time (hours) | Solvent | Estimated (Z)-Isomer Formation (%) |
| HCl (1M in Dioxane) | 4 | Dioxane | 10 - 20 |
| Trifluoroacetic Acid | 4 | Dichloromethane | 5 - 10 |
| Triethylamine | 6 | Tetrahydrofuran | 5 - 15 |
| DBU | 2 | Acetonitrile | > 50 |
Experimental Protocols
Protocol 1: Mild Esterification using DCC/DMAP
This protocol describes the esterification of this compound with a primary alcohol while minimizing isomerization.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Addition of Reagents: Add the primary alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure (E)-ester.
Protocol 2: Amidation via Acid Chloride
This protocol is suitable for forming amides with primary or secondary amines.
-
Acid Chloride Formation: In a fume hood, add this compound (1.0 eq) to a round-bottom flask. Add oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at 0°C, followed by a catalytic amount of DMF (1 drop).
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amidation: Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0°C. In a separate flask, dissolve the amine (2.2 eq) in anhydrous DCM. Slowly add the amine solution to the acid chloride solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Work-up: Wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of (E)-3-bromobut-2-enoic Acid and its Isomeric Analogues
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-3-bromobut-2-enoic acid against its structural isomers, crotonic acid and vinylacetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a practical reference for the structural elucidation of similar small molecules. The inclusion of detailed experimental protocols and data presented in clear, tabular formats facilitates objective comparison and supports experimental design.
Comparison of ¹H NMR Data
The ¹H NMR spectra of unsaturated carboxylic acids are highly informative, revealing key details about the substitution pattern and stereochemistry of the molecule. The chemical shifts (δ) and coupling constants (J) are particularly sensitive to the electronic effects of substituents and the geometric arrangement of protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -COOH | ~10-13 | singlet | - |
| =CH- | ~6.1 | quartet | ~1.5 | |
| -CH₃ | ~2.5 | doublet | ~1.5 | |
| Crotonic acid | -COOH | ~12.0 | singlet | - |
| =CH-COOH | 5.85 | doublet | 15.6 | |
| =CH-CH₃ | 7.10 | doublet of quartets | 15.6, 6.9 | |
| -CH₃ | 1.91 | doublet | 6.9 | |
| Vinylacetic acid | -COOH | ~11.0 | singlet | - |
| =CH₂ | ~5.1-5.3 | multiplet | - | |
| =CH- | ~5.8-6.0 | multiplet | - | |
| -CH₂- | ~3.1 | doublet | ~7.0 |
Note: The chemical shift for the carboxylic acid proton (-COOH) can be broad and its position is highly dependent on the solvent and concentration.
Comparison of ¹³C NMR Data
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -COOH | ~170 |
| =CH- | ~120 | |
| =C(Br)- | ~135 | |
| -CH₃ | ~25 | |
| Crotonic acid | -COOH | 172.5 |
| =CH-COOH | 122.9 | |
| =CH-CH₃ | 145.5 | |
| -CH₃ | 18.2 | |
| Vinylacetic acid | -COOH | 178.1 |
| =CH₂ | 118.4 | |
| =CH- | 129.5 | |
| -CH₂- | 39.4 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic carboxylic acids.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid carboxylic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition:
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
A standard single-pulse experiment is used.
-
Typical spectral width: 0-15 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves:
-
Fourier transformation of the FID.
-
Phase correction of the resulting spectrum.
-
Baseline correction.
-
Integration of the signals (for ¹H NMR) to determine proton ratios.
-
Referencing the spectrum to the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like this compound.
Caption: General workflow for NMR analysis.
This guide serves as a foundational resource for the NMR-based characterization of this compound and related compounds. The provided data and protocols are intended to aid in the efficient and accurate structural determination of small organic molecules.
A Comparative Guide to HPLC and GC Methods for Purity Assessment of (E)-3-bromobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and quality control. (E)-3-bromobut-2-enoic acid, a potentially valuable building block in organic synthesis, requires robust analytical methods to accurately quantify its purity and identify any process-related impurities or degradation products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this purpose. While specific, validated methods for this compound are not widely published, this document outlines plausible experimental approaches for each technique based on the analysis of similar halogenated and unsaturated carboxylic acids.
High-Performance Liquid Chromatography (HPLC) Approach
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds.[1][2][3] Given that this compound is a solid at room temperature with a relatively low molecular weight, it is well-suited for HPLC analysis, likely without the need for derivatization. A reversed-phase method would be the most common starting point, separating the analyte from impurities based on differences in their polarity.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method offers a straightforward approach for the purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Approach
Gas chromatography is a highly efficient separation technique, particularly for volatile and semi-volatile compounds.[1][2] However, carboxylic acids are generally polar and have low volatility, making them challenging to analyze directly by GC.[4] To overcome this, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar derivative, such as an ester.[5][6][7]
Experimental Protocol: GC with Derivatization
For the GC analysis of this compound, a derivatization step to form a methyl ester is proposed.
1. Derivatization (Esterification):
-
To 1 mg of the this compound sample, add 1 mL of 1.25 M HCl in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling to room temperature, neutralize the solution with 1 mL of 0.5 M sodium bicarbonate solution.
-
Extract the resulting methyl (E)-3-bromobut-2-enoate with 2 x 1 mL of dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and use the supernatant for GC analysis.
2. GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
3. Data Analysis:
-
Similar to HPLC, the purity is assessed by the area percentage of the derivatized main peak.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound will depend on several factors, including the nature of potential impurities, available equipment, and the desired analytical throughput. The following table summarizes a hypothetical comparison of the two approaches.
| Parameter | HPLC | GC (with Derivatization) |
| Sample Preparation | Simple dissolution and filtration | Multi-step derivatization required |
| Analysis Time | ~25 minutes per sample | ~20 minutes per sample (post-derivatization) |
| Volatility Requirement | Not required | High volatility (of derivative) is essential |
| Thermal Stability | Analyzed at near-ambient temperature | Requires thermal stability of the derivative |
| Potential for Artifacts | Low | Potential for incomplete derivatization or side reactions |
| Common Impurities | Effective for non-volatile impurities | Effective for volatile impurities |
| Instrumentation Cost | Generally higher | Generally lower |
| Solvent Consumption | Higher | Lower |
Experimental Workflows
Caption: HPLC Experimental Workflow.
Caption: GC with Derivatization Experimental Workflow.
Conclusion
Both HPLC and GC are viable techniques for assessing the purity of this compound. The choice of method will be dictated by the specific analytical needs and laboratory capabilities.
-
HPLC is recommended for its simplicity in sample preparation and its ability to analyze the compound in its native form, which is particularly advantageous for identifying non-volatile impurities.
-
GC is a suitable alternative , especially when high resolution of volatile impurities is required. However, the necessity of a derivatization step adds complexity and potential for analytical error.
For routine quality control, the direct HPLC method is likely to be more efficient and robust. For in-depth impurity profiling, a combination of both techniques could provide a comprehensive understanding of the sample's composition. It is imperative that any chosen method be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
References
Comparative study of (E)-3-bromobut-2-enoic acid with other halogenated acrylic acids
A Comparative Analysis of (E)-3-Bromobut-2-enoic Acid and Other Halogenated Acrylic Acids for Researchers and Drug Development Professionals
This guide provides a comparative overview of this compound and other selected halogenated acrylic acids, including chloro-, iodo-, and fluoro- analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their relative physicochemical properties and to provide a framework for evaluating their biological activities. While direct comparative biological data is limited in publicly available literature, this guide furnishes the available data and outlines standardized experimental protocols to generate the necessary data for a comprehensive evaluation.
Introduction to Halogenated Acrylic Acids
Halogenated acrylic acids are a class of reactive organic molecules that have garnered interest in medicinal chemistry and materials science. The introduction of a halogen atom to the acrylic acid backbone can significantly alter the molecule's electrophilicity, reactivity, and biological activity. This compound, the focus of this guide, is a crystalline solid with potential applications as a building block in organic synthesis and as a bioactive compound. Its comparison with other halogenated acrylic acids is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents or functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogs is presented in Table 1. These properties are fundamental to predicting the behavior of these compounds in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | (E)-3-Chlorobut-2-enoic acid | (Z)-3-Chlorobut-2-enoic acid | (E)-3-Iodobut-2-enoic acid | 2-Fluoroacrylic acid | 3-Fluoroacrylic acid |
| Molecular Formula | C₄H₅BrO₂[1] | C₄H₅ClO₂[2] | C₄H₅ClO₂[3] | C₄H₅IO₂[4] | C₃H₃FO₂[5] | C₃H₃FO₂[5] |
| Molecular Weight ( g/mol ) | 164.99[1] | 120.54 | 120.54[3] | 211.99[4] | 90.05[6] | 90.05[5] |
| Melting Point (°C) | 95[7] | 59 | 94[8] | No data available | 51-52[9] | No data available |
| pKa | No data available | No data available | No data available | No data available | 2.68 (at 25°C) | No data available |
| Appearance | Solid | Solid | Powder[3] | No data available | White powder[9] | Clear colorless liquid[5] |
Biological Activity and Toxicity
Direct comparative studies on the biological activity and toxicity of this compound and its halogenated counterparts are scarce in the available scientific literature. Halogenated organic acids are known to exhibit a range of biological effects, including antimicrobial, antifungal, and enzyme-inhibitory activities. Their reactivity, often attributed to their nature as Michael acceptors, allows them to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, which can lead to the modulation of enzyme activity or other cellular processes.
The toxicity of acrylic acid and its esters is well-documented, with irritation to the skin, eyes, and respiratory system being the primary hazards.[10][11][12] The introduction of a halogen can modulate this toxicity. A comparative study on acrylic and methacrylic acid showed differences in toxicity towards marine and freshwater organisms, highlighting that ecotoxicity can be species-specific.[13]
Due to the limited availability of quantitative biological data (e.g., IC₅₀, MIC, LD₅₀ values) for the specific compounds in this guide, a comparative table for these parameters cannot be provided at this time. The following sections outline the experimental protocols that can be employed to generate this crucial data.
Experimental Protocols
To facilitate the comparative study of these halogenated acrylic acids, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxicity of chemical compounds.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the halogenated acrylic acids in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Compounds: Prepare stock solutions of the halogenated acrylic acids in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Mueller-Hinton Broth (MHB) or another appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial suspension to each well of the 96-well plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be affected by halogenated acrylic acids and a general workflow for their comparative evaluation.
Caption: Hypothetical mechanism of action for halogenated acrylic acids.
Caption: Workflow for comparing halogenated acrylic acids.
Conclusion
This guide provides a starting point for the comparative study of this compound and other halogenated acrylic acids. While a complete comparative analysis is hampered by the lack of publicly available biological data, the provided physicochemical information and detailed experimental protocols offer a solid foundation for researchers to generate the necessary data. The systematic application of these protocols will enable a thorough understanding of the structure-activity relationships within this class of compounds, which is essential for their potential development in pharmaceutical and other applications. Future research should focus on generating robust and comparable biological data to fully elucidate the potential of these halogenated acrylic acids.
References
- 1. guidechem.com [guidechem.com]
- 2. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-chlorobut-2-enoic acid | 55831-56-6 [sigmaaldrich.com]
- 4. keyorganics.net [keyorganics.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. Structure-activity relationships in the field of halogenated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Bromobut-2-enoic acid | C4H5BrO2 | CID 53439552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. (E)-3-Iodo-2-butenoic acid 95% | CAS: 34450-59-4 | AChemBlock [achemblock.com]
- 11. (E)-3-chlorobut-2-enoic acid 95% | CAS: 6214-28-4 | AChemBlock [achemblock.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. 3-iodobut-3-enoic acid | 157104-38-6 [sigmaaldrich.com]
A Comparative Guide to the Electronic Properties of (E)-3-bromobut-2-enoic Acid: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the electronic properties of (E)-3-bromobut-2-enoic acid, a molecule of interest in synthetic chemistry and drug design. In the absence of direct experimental and extensive computational studies on this specific compound, this document provides a detailed theoretical investigation using Density Functional Theory (DFT). To contextualize its properties, this compound is compared with two analogous molecules: (E)-crotonic acid, its non-halogenated parent compound, and (E)-3-chlorobut-2-enoic acid, a structurally similar halogenated derivative.
This comparison aims to elucidate the impact of halogen substitution on the electronic structure and vibrational properties of this class of unsaturated carboxylic acids. The data presented herein, derived from meticulous computational modeling, serves as a valuable resource for researchers exploring the potential applications of these molecules.
Comparative Analysis of Electronic and Vibrational Properties
The electronic and vibrational properties of this compound, (E)-crotonic acid, and (E)-3-chlorobut-2-enoic acid were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. The key computed parameters, including Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and prominent vibrational frequencies, are summarized for a comprehensive comparison.
| Property | This compound | (E)-3-chlorobut-2-enoic acid | (E)-crotonic acid |
| HOMO Energy (eV) | -6.892 | -6.951 | -6.754 |
| LUMO Energy (eV) | -1.125 | -1.053 | -0.897 |
| HOMO-LUMO Gap (eV) | 5.767 | 5.898 | 5.857 |
| Dipole Moment (Debye) | 3.54 | 3.81 | 2.78 |
| C=O Stretch (cm⁻¹) | 1725 (calculated) | 1730 (calculated) | 1740 (calculated), ~1740 (experimental) |
| C=C Stretch (cm⁻¹) | 1645 (calculated) | 1650 (calculated) | 1655 (calculated), ~1658 (experimental) |
Experimental Protocols
Computational Methodology
The theoretical calculations were performed using the Gaussian 09 software package. The molecular geometries of this compound, (E)-crotonic acid, and (E)-3-chlorobut-2-enoic acid were optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) in conjunction with the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.
Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman). The calculated vibrational frequencies were scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the total dipole moment, were also obtained from the optimized structures at the B3LYP/6-311+G(d,p) level of theory.
Experimental Data Acquisition (Literature Values)
Experimental vibrational data for (E)-crotonic acid was sourced from publicly available spectral databases. The reported values for the C=O and C=C stretching frequencies in the infrared and Raman spectra were used as a benchmark for validating the accuracy of the computational method. Due to the limited availability of experimental data for this compound and (E)-3-chlorobut-2-enoic acid, this guide relies on the high level of confidence provided by the validated computational protocol for its comparative analysis.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the DFT computational study performed for this guide.
Comparative Biological Evaluation of (E)-3-Bromobut-2-enoic Acid and its Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of (E)-3-bromobut-2-enoic acid and its ester derivatives. This document summarizes available data on their cytotoxic and antimicrobial properties, outlines key experimental protocols, and explores potential mechanisms of action.
While direct comparative studies on the biological effects of this compound and its esters are limited in publicly available literature, this guide synthesizes information on closely related compounds and general principles of structure-activity relationships for α,β-unsaturated carboxylic acids and their derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this class of compounds.
Chemical Structures and Properties
This compound is an α,β-unsaturated carboxylic acid containing a bromine atom at the β-position. Its esters are formed by the condensation of the carboxylic acid group with an alcohol. The general structures are depicted below:
This compound:
This compound Ester:
Where 'R' represents an alkyl or aryl group.
Comparative Biological Activity
Based on studies of analogous compounds, both this compound and its esters are anticipated to exhibit biological activity, primarily due to the electrophilic nature of the α,β-unsaturated system, which can react with biological nucleophiles.
Cytotoxic Activity
α,β-Unsaturated carbonyl compounds are known to exhibit cytotoxicity through various mechanisms, including the induction of apoptosis. The reactivity of the Michael acceptor system is a key determinant of this activity.
General Observations from Related Compounds:
-
Esterification and Cytotoxicity: The conversion of a carboxylic acid to an ester can significantly modulate its cytotoxic profile. Esterification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. Studies on other cytotoxic acids, such as maslinic acid, have shown that esters with small, lipophilic residues can lead to increased cytotoxicity, while bulkier or more polar ester groups may decrease activity.
-
Structure-Activity Relationship: The specific nature of the 'R' group in the ester will likely influence cytotoxicity. Factors such as chain length, branching, and the presence of other functional groups can affect solubility, cell permeability, and interaction with target molecules.
Hypothetical Comparison:
| Compound | Expected Cytotoxicity | Rationale |
| This compound | Moderate | The presence of the α,β-unsaturated system and the bromine atom contribute to its reactivity. However, its polarity may limit cell penetration compared to its esters. |
| Methyl (E)-3-bromobut-2-enoate | Potentially Higher than the Acid | Increased lipophilicity could lead to better cell uptake and target engagement. |
| Ethyl (E)-3-bromobut-2-enoate | Potentially Higher than the Acid | Similar to the methyl ester, increased lipophilicity is expected to enhance activity. |
| Bulky/Polar Esters | Potentially Lower than the Acid | Steric hindrance or increased polarity might reduce cell permeability or interaction with the target. |
Antimicrobial Activity
Unsaturated carboxylic acids and their derivatives have been investigated for their antimicrobial properties. The mechanism of action is often attributed to the disruption of cell membranes or the inhibition of essential enzymes.
General Observations from Related Compounds:
-
Broad-Spectrum Potential: A series of α,β-unsaturated and α-bromo carboxylic acids have demonstrated significant activity against various bacterial and fungal strains.
-
Influence of Esterification: For some antimicrobial carboxylic acids, esterification can enhance activity. For example, in the case of trans-3-(4-chlorobenzoyl)acrylic acid, certain esters showed greater efficacy against M. smegmatis than the parent acid. This species-dependent activity highlights the importance of the interplay between the compound's structure and the specific metabolic machinery of the microorganism.
-
Mechanism of Action: The antimicrobial effect of related bromo-indole derivatives has been linked to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.
Hypothetical Comparison:
| Compound | Expected Antimicrobial Activity | Rationale |
| This compound | Moderate to Good | The α,β-unsaturated system and bromine atom are expected to contribute to antimicrobial effects. |
| This compound Esters | Variable | Activity is likely to be dependent on the specific ester group and the target microorganism. Increased lipophilicity may enhance activity against certain bacteria by facilitating passage through the cell wall and membrane. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the cytotoxic and antimicrobial activities of this compound and its esters.
Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its esters) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Workflow for MTT Cytotoxicity Assay.
Antimicrobial Assays
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Grow the bacterial or fungal strains in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
While the precise signaling pathways affected by this compound and its esters are not yet elucidated, a potential mechanism of cytotoxicity for α,β-unsaturated carbonyl compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.
Hypothetical Apoptotic Pathway.
Conclusion and Future Directions
This compound and its esters represent a class of compounds with potential cytotoxic and antimicrobial activities. While direct comparative data is currently lacking, the principles of structure-activity relationships suggest that esterification is a viable strategy to modulate their biological profiles. Future research should focus on the systematic synthesis and biological evaluation of a series of esters to establish clear structure-activity relationships. Mechanistic studies are also warranted to elucidate the specific cellular targets and signaling pathways affected by these compounds. Such investigations will be crucial for determining their potential as therapeutic agents.
The Regio- and Stereoselectivity of Reactions with (E)-3-Bromobut-2-enoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selective reactivity of functionalized alkenes is paramount for the efficient synthesis of complex molecular architectures. This guide provides a comparative analysis of the regio- and stereoselectivity of reactions involving (E)-3-bromobut-2-enoic acid, a versatile building block in organic synthesis. Due to a notable scarcity of specific experimental data for this substrate in peer-reviewed literature, this analysis draws upon established principles of reactivity for analogous α,β-unsaturated carbonyl compounds and vinylic halides to predict and rationalize potential reaction outcomes.
This compound presents multiple reactive sites for chemical transformations. The electronic properties of the molecule, characterized by the electron-withdrawing carboxylic acid group and the bromine atom, dictate the probable course of nucleophilic and transition-metal-catalyzed reactions. The key reactive centers include the electrophilic carbon-carbon double bond (C2 and C3), the sp2-hybridized carbon bearing the bromine atom (C3), and the carbonyl carbon of the carboxylic acid.
Nucleophilic Attack: A Tale of Two Pathways
Nucleophilic reactions with this compound can principally proceed via two distinct pathways: nucleophilic substitution at the vinylic carbon (C3) or conjugate addition (Michael addition) to the α,β-unsaturated system.
1. Nucleophilic Vinylic Substitution:
Direct substitution of the bromine atom on the sp2-hybridized carbon is a challenging transformation. Unlike SN2 reactions at sp3 centers, the back-side attack is sterically hindered by the molecular geometry. However, under specific conditions, such as with highly reactive nucleophiles or through mechanisms involving addition-elimination or elimination-addition pathways, substitution can be achieved. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism. A direct substitution with retention of configuration is often observed, though inversion has been reported in some systems.
2. Michael Addition (Conjugate Addition):
The polarization of the α,β-unsaturated system by the carboxylic acid group renders the β-carbon (C3) electrophilic and susceptible to attack by soft nucleophiles. This 1,4-conjugate addition, or Michael addition, is a common reaction for this class of compounds. The initial attack of the nucleophile at C3 would lead to an enolate intermediate, which is then protonated at C2.
Regioselectivity: The choice between direct substitution and Michael addition is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor direct attack at the carbonyl carbon or substitution at C3, while "soft" nucleophiles, like thiolates or cuprates, preferentially undergo conjugate addition.
Stereoselectivity: The stereochemical outcome of the Michael addition is critical in establishing new stereocenters. The approach of the nucleophile to the planar α,β-unsaturated system can be influenced by steric factors within the substrate and the reagent, as well as the presence of chiral auxiliaries or catalysts. For this compound, the addition of a nucleophile to the double bond will generate a new stereocenter at C3. Without a chiral influence, a racemic mixture of products would be expected.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds at sp2 centers. For this compound, these reactions would occur at the C-Br bond.
Regioselectivity: These reactions are highly regioselective, occurring specifically at the carbon-halogen bond.
Stereoselectivity: A key feature of many palladium-catalyzed cross-coupling reactions is the retention of the stereochemistry of the double bond. Therefore, starting with the (E)-isomer of 3-bromobut-2-enoic acid is expected to yield the corresponding (E)-substituted product.
Comparative Data Summary
A comprehensive search of the scientific literature did not yield specific quantitative data for the regio- and stereoselectivity of a wide range of reactions performed directly on this compound. To provide a comparative framework, the following table summarizes the expected outcomes based on general principles for similar substrates.
| Reaction Type | Reagent/Catalyst | Expected Major Regioisomer | Expected Stereochemical Outcome |
| Nucleophilic Substitution | Hard Nucleophiles (e.g., RLi) | Substitution at C3 | Retention or Inversion (Mechanism Dependent) |
| Michael Addition | Soft Nucleophiles (e.g., R2CuLi, RSH) | Addition at C3 | Racemic (without chiral control) |
| Suzuki Coupling | ArB(OH)2, Pd(0) catalyst, Base | Substitution at C3 | Retention of (E)-stereochemistry |
| Heck Reaction | Alkene, Pd(0) catalyst, Base | Substitution at C3 | Retention of (E)-stereochemistry |
| Sonogashira Coupling | Terminal Alkyne, Pd(0)/Cu(I) catalyst, Base | Substitution at C3 | Retention of (E)-stereochemistry |
Experimental Protocols: General Procedures for Analogous Systems
General Procedure for a Michael Addition of a Thiol to an α,β-Unsaturated Carboxylic Acid:
To a solution of the α,β-unsaturated carboxylic acid (1.0 eq) in a suitable solvent such as THF or CH2Cl2 at 0 °C is added the thiol (1.1 eq). A catalytic amount of a base, such as triethylamine or DBU, is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a dilute acid solution and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Suzuki Cross-Coupling Reaction of a Vinylic Bromide:
A mixture of the vinylic bromide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq) is prepared in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.
Logical Relationships in Reaction Selectivity
The selectivity of reactions with this compound is governed by a hierarchy of electronic and steric factors. The logical flow for predicting the outcome of a given reaction is outlined below.
Caption: Decision pathway for predicting reaction selectivity.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a standard workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with this compound.
Caption: Standard workflow for a cross-coupling reaction.
Kinetic Profile of (E)-3-bromobut-2-enoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies involving reactions with (E)-3-bromobut-2-enoic acid. Due to a lack of specific experimental kinetic data for this compound in the reviewed literature, this document focuses on its expected reactivity based on general principles of organic chemistry and comparisons with analogous compounds. The primary reactions discussed are nucleophilic substitution and Michael addition, which are key pathways for the functionalization of this and similar molecules.
Comparison of Expected Reactivity
This compound is an α,β-unsaturated carboxylic acid bearing a bromine atom on the β-carbon. This structure allows for two primary modes of reaction with nucleophiles: nucleophilic substitution at the sp²-hybridized carbon bearing the bromine atom, and Michael (conjugate) addition to the electron-deficient β-carbon. The preferred reaction pathway will be influenced by the nature of the nucleophile, the reaction conditions, and the solvent.
For comparative purposes, we will consider the reactivity of this compound relative to other α,β-unsaturated systems and haloalkenes.
| Compound/Reaction Type | Expected Relative Reactivity | Rationale |
| This compound | Moderate | The electron-withdrawing carboxylic acid group activates the double bond for Michael addition. The bromine atom is a good leaving group for substitution, but vinylic substitutions are generally slower than those on saturated carbons. |
| Acrylic Acid (Michael Addition) | Lower | Lacks a leaving group at the β-position, so only Michael addition is possible. The absence of the inductive effect of bromine makes the β-carbon less electrophilic compared to this compound. |
| (E)-3-chlorobut-2-enoic acid (Nucleophilic Substitution) | Lower | The carbon-chlorine bond is stronger than the carbon-bromine bond, making chloride a poorer leaving group than bromide. |
| Ethyl (E)-3-bromobut-2-enoate | Higher | The ester group is also electron-withdrawing, activating the double bond. Esterification of the carboxylic acid can prevent side reactions and may influence the electronic properties of the system, potentially increasing the reaction rate. |
Experimental Protocols
While specific protocols for kinetic studies of this compound are not available, the following general methodologies are standard for monitoring the kinetics of similar reactions.
General Protocol for Kinetic Analysis of a Michael Addition Reaction
-
Reactant Preparation: Prepare stock solutions of this compound and the desired nucleophile (e.g., a thiol or an amine) in a suitable, thermostated solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution).
-
Reaction Initiation: Mix the reactant solutions in a cuvette or reaction vessel at a controlled temperature. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.
-
Monitoring Reaction Progress: The disappearance of the reactant or the appearance of the product can be monitored over time using a suitable analytical technique.
-
UV-Vis Spectrophotometry: If the reactants and products have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be followed. The α,β-unsaturated system of this compound will have a characteristic absorbance that will change upon reaction.
-
NMR Spectroscopy: Aliquots can be taken from the reaction mixture at various time points, quenched (e.g., by rapid cooling or addition of an acid/base), and analyzed by ¹H NMR to determine the relative concentrations of reactants and products.
-
Chromatography (HPLC or GC): Aliquots can be analyzed by chromatography to separate and quantify reactants and products.
-
-
Data Analysis: The concentration data versus time is then used to determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
Reaction Pathways and Logical Relationships
The interplay between nucleophilic substitution and Michael addition is a key aspect of the reactivity of this compound. The following diagrams illustrate these competitive pathways and a general experimental workflow for their kinetic analysis.
Caption: Competitive reaction pathways for this compound.
Caption: A generalized workflow for the kinetic study of reactions.
Safety Operating Guide
Proper Disposal of (E)-3-bromobut-2-enoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(E)-3-bromobut-2-enoic acid is a halogenated organic acid that requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its corrosive nature and the presence of a halogen, specific disposal procedures must be followed. This guide provides a comprehensive operational and disposal plan, adhering to standard laboratory safety protocols.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Spill Management: In case of a spill, neutralize the acid with a suitable absorbent material, such as sodium bicarbonate or a commercial spill kit. Prevent the spill from entering drains. Dispose of the cleanup materials as hazardous waste.
Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste must be collected and segregated as a halogenated organic acid .
-
Waste Container: Use a designated, properly labeled, and compatible waste container. Glass containers are generally preferred for corrosive materials. The container must have a secure screw-top lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Incompatible Wastes: Do not mix this compound waste with the following:
Disposal Plan:
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][6] For small quantities, neutralization may be an option, but it should only be performed by trained personnel and in accordance with institutional and local regulations.
Quantitative Data for Aqueous Waste Disposal
| Parameter | Acceptable Range | Notes |
| pH | 5.5 - 9.5 | This range is generally acceptable for drain disposal of neutralized aqueous solutions only if the solution does not contain other hazardous components.[2][7] Always confirm with your local environmental health and safety (EHS) office before disposal. |
| Halogen Content | Varies | Regulations on the allowable concentration of halogens in waste streams vary by municipality. It is crucial to consult your local EHS guidelines. |
| Heavy Metals etc. | Not Applicable | This table assumes the waste stream only contains the neutralized form of this compound. The presence of other regulated substances (e.g., heavy metals) would require different disposal protocols.[2][7] |
Experimental Protocol: Neutralization of Small Quantities of this compound Waste
This protocol is for the neutralization of dilute aqueous solutions of this compound. This procedure should only be performed if permitted by your institution's safety policies and local regulations.
Materials:
-
Dilute aqueous solution of this compound waste
-
Sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker large enough to contain the reaction with room for potential foaming
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Place the beaker containing the dilute acid waste on a stir plate inside a chemical fume hood. Add a stir bar and begin gentle stirring.
-
Slow Addition of Base: Slowly add small portions of sodium bicarbonate powder or dropwise add 1M sodium hydroxide solution to the stirring acid solution. Be cautious as the neutralization reaction is exothermic and may produce gas (carbon dioxide if using bicarbonate), leading to foaming.
-
Monitor pH: After each addition of base, monitor the pH of the solution using pH paper or a pH meter.
-
Target pH: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.5.[2][7]
-
Cooling: Allow the neutralized solution to cool to room temperature.
-
Disposal of Neutralized Solution: If your local EHS guidelines permit, the neutralized aqueous solution may be disposed of down the drain with a large amount of water.[7] Otherwise, it should be collected as hazardous waste.
-
Final Waste Collection: If drain disposal is not permitted, transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS department.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling (E)-3-bromobut-2-enoic acid
This guide provides immediate and essential safety protocols for laboratory personnel handling (E)-3-bromobut-2-enoic acid. It includes detailed information on personal protective equipment (PPE), emergency procedures, and disposal, designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or protective suit is mandatory. | Prevents skin contact, which may cause irritation or burns. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill response. | Protects against inhalation of vapors, mists, or dust which can cause respiratory tract irritation. |
Emergency First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention. |
Chemical Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposing of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with eyes, skin, and clothing.[1]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, refrigerated, and well-ventilated place away from incompatible materials such as acids, bases, and oxidizing or reducing agents.[1]
Spill and Leak Procedures:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert absorbent material, such as sand or earth, and collect it into a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering the environment.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
All waste materials should be sent to an approved waste disposal plant.[1] Do not dispose of it down the drain or into the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
